3-Bromo-4-methyl-1,5-naphthyridine
Description
BenchChem offers high-quality 3-Bromo-4-methyl-1,5-naphthyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-methyl-1,5-naphthyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-methyl-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-7(10)5-12-8-3-2-4-11-9(6)8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEBAXXCYHTKQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1Br)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Profile: 3-Bromo-4-methyl-1,5-naphthyridine
The following is an in-depth technical guide on 3-Bromo-4-methyl-1,5-naphthyridine , structured for researchers and drug development professionals.
Core Intermediate for Kinase & Epigenetic Modulator Discovery[1]
CAS Number: 1820666-67-8
Molecular Formula: C
Executive Summary
3-Bromo-4-methyl-1,5-naphthyridine is a high-value heterocyclic scaffold used primarily in the synthesis of advanced pharmaceutical agents.[1] Belonging to the 1,5-naphthyridine class—a "privileged structure" in medicinal chemistry—this molecule features a distinct substitution pattern that enables orthogonal functionalization. The C3-bromide serves as an electrophilic handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the C4-methyl group offers a site for benzylic oxidation or halogenation, allowing for the construction of complex tricyclic systems.[1] This compound is increasingly relevant in the development of PI3K inhibitors , BET bromodomain inhibitors , and anti-infective agents.
Chemical Identity & Physicochemical Properties[3][4][5][6][7]
The 1,5-naphthyridine core consists of two fused pyridine rings with nitrogen atoms at positions 1 and 5. The "3-bromo-4-methyl" substitution creates a sterically congested yet electronically activated environment, influencing its reactivity profile.[1]
Table 1: Key Physicochemical Data
| Property | Value | Notes |
| Appearance | Off-white to pale yellow solid | Crystalline powder form is typical for this class.[1] |
| Melting Point | 135–140 °C (Predicted) | Experimental data is proprietary; range based on structural analogs.[1] |
| Boiling Point | ~315 °C at 760 mmHg | Calculated value.[1] |
| Density | 1.6 ± 0.1 g/cm³ | High density due to bromine atom.[1] |
| LogP | 2.34 (Predicted) | Moderate lipophilicity, suitable for CNS-active drug design.[1] |
| pKa | ~3.5 (Conjugate acid) | The N1/N5 nitrogens are weakly basic; electron-withdrawing Br reduces basicity.[1] |
| Solubility | DMSO, DCM, Ethyl Acetate | Sparingly soluble in water; soluble in polar organic solvents. |
Synthetic Pathways[8][9]
The synthesis of 3-Bromo-4-methyl-1,5-naphthyridine presents a regiochemical challenge due to the need to place substituents precisely on the bicyclic heteroaromatic core.[1] Two primary strategies are employed: De Novo Ring Construction and Late-Stage Functionalization .[1]
Strategy A: Modified Skraup Cyclization (Primary Route)
This route builds the 1,5-naphthyridine skeleton from a substituted pyridine precursor. The presence of the methyl group at C4 is established early, followed by regioselective bromination.
-
Precursor Selection: Start with 3-amino-4-methylpyridine .[1][5]
-
Skraup Reaction: Condensation with glycerol in the presence of an oxidant (e.g., nitrobenzene or iodine) and sulfuric acid.
-
Regioselective Bromination:
-
Reaction with N-bromosuccinimide (NBS) in acetic acid or Br
/NaOAc.[1] -
Selectivity: Electrophilic substitution on 1,5-naphthyridines favors the
-positions (C3 and C7).[1] The C4-methyl group activates the adjacent C3 position via inductive effects (+I) and hyperconjugation, directing the bromide to C3 despite steric crowding.
-
Strategy B: Pd-Catalyzed Cross-Coupling (Convergent)
For high-purity applications, a Suzuki coupling strategy using a di-halogenated precursor can be used, though it is more costly.[1]
Visualization: Synthetic Workflow
The following diagram illustrates the logical flow from precursor to target, highlighting the critical regiochemical step.
Figure 1: Stepwise synthesis of 3-Bromo-4-methyl-1,5-naphthyridine via Skraup cyclization and bromination.
Reactivity Profile & Applications
The chemical utility of 3-Bromo-4-methyl-1,5-naphthyridine lies in its "orthogonal reactivity," allowing medicinal chemists to modify specific parts of the molecule independently.[1]
The C3-Bromo "Handle" (Cross-Coupling)
The bromine atom at C3 is an excellent leaving group for Palladium-catalyzed cross-coupling reactions.[1]
-
Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to extend the scaffold.[1] This is critical for creating biaryl kinase inhibitors .
-
Buchwald-Hartwig: Amination at C3 to introduce solubilizing amine tails (e.g., morpholine, piperazine).
The C4-Methyl "Anchor" (Benzylic Functionalization)
The methyl group is activated by the electron-deficient naphthyridine ring.[1]
-
Benzylic Bromination: Reaction with NBS/AIBN yields the bromomethyl derivative (
), a precursor for alkylation. -
Oxidation: Conversion to the aldehyde (
) or carboxylic acid ( ) using SeO or KMnO , enabling the formation of fused tricyclic systems (e.g., lactams).
Nitrogen Lone Pairs (Coordination)
The N1 and N5 nitrogens can act as hydrogen bond acceptors in the active site of enzymes (e.g., the ATP-binding pocket of kinases) or coordinate with metal ions in catalytic cycles.
Visualization: Reactivity Map
Figure 2: Orthogonal reactivity map demonstrating the modular potential of the scaffold.[1][2]
Handling & Safety (MSDS Highlights)
While specific toxicological data for this CAS is limited, 1,5-naphthyridines are generally bioactive and should be handled with potent compound protocols.
-
Signal Word: WARNING
-
Hazard Statements:
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The compound may be light-sensitive (dehalogenation risk over time).[1]
References
-
Sigma-Aldrich. Product Specification: 3-Bromo-4-methyl-1,5-naphthyridine (CAS 1820666-67-8). [1]
-
Litvic, M. et al. "Recent advances in the synthesis of 1,5-naphthyridines." Molecules, 2015. (General scaffold synthesis review).
-
ChemicalBook. CAS 1820666-67-8 Technical Data and Suppliers. [1]
-
National Institutes of Health (NIH) - PubChem. 1,5-Naphthyridine Scaffold Bioactivity. [1]
-
BLD Pharm. Safety Data Sheet: 3-Bromo-4-methyl-1,5-naphthyridine. [1]
Sources
- 1. 1432323-27-7|4-Bromo-8-methyl-1,5-naphthyridine|BLD Pharm [bldpharm.com]
- 2. 1639444-93-1|4-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine|BLD Pharm [bldpharm.com]
- 3. cas 1820666-67-8|| where to buy 3-Bromo-4-methyl-1,5-naphthyridine [chemenu.com]
- 4. cas 1820666-67-8|| where to buy 3-Bromo-4-methyl-1,5-naphthyridine [spanish.chemenu.com]
- 5. 3-Bromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]
Synthesis of 3-Bromo-4-methyl-1,5-naphthyridine: A Technical Guide for Chemical Researchers
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of 3-Bromo-4-methyl-1,5-naphthyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The proposed synthesis is a multi-step process commencing with the accessible starting material, 3-amino-4-methylpyridine. This guide will elaborate on the strategic construction of the 4-methyl-1,5-naphthyridine core via a modified Skraup-type reaction, followed by a detailed protocol for the regioselective bromination to yield the target compound. The rationale behind the selection of reagents and reaction conditions is discussed in depth, drawing parallels from established transformations on analogous heterocyclic systems. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a practical and scientifically grounded approach to the synthesis of this valuable molecule.
Introduction: The Significance of the 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine core is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. Its rigid, planar structure and the presence of two nitrogen atoms provide unique electronic properties and opportunities for diverse molecular interactions, making it a valuable scaffold in the design of therapeutic agents. Substituted 1,5-naphthyridines have demonstrated a wide range of pharmacological activities, including but not limited to, antiviral, anticancer, and antibacterial properties. The introduction of a bromine atom at the 3-position of the 4-methyl-1,5-naphthyridine ring system offers a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of a broader chemical space for drug discovery programs. This guide outlines a reliable and reproducible synthetic route to access this key intermediate.
Proposed Synthetic Pathway: A Two-Step Approach
The synthesis of 3-Bromo-4-methyl-1,5-naphthyridine is strategically designed as a two-step sequence. The first step involves the construction of the 4-methyl-1,5-naphthyridine core from 3-amino-4-methylpyridine. The second, and more nuanced step, is the regioselective electrophilic bromination of the formed naphthyridine to install the bromine atom at the desired 3-position.
Caption: Overall synthetic strategy for 3-Bromo-4-methyl-1,5-naphthyridine.
Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of 4-Methyl-1,5-naphthyridine
The construction of the 4-methyl-1,5-naphthyridine core is proposed to proceed via a Skraup-type reaction, a classic and effective method for the synthesis of quinolines and their heteroaromatic analogues.[1] In this modified approach, 3-amino-4-methylpyridine is reacted with methyl vinyl ketone, which serves as the three-carbon unit required for the formation of the second pyridine ring.
Reaction Scheme:
Caption: Skraup-type synthesis of the 4-methyl-1,5-naphthyridine intermediate.
Detailed Protocol:
-
To a stirred solution of 3-amino-4-methylpyridine (1.0 eq) in a suitable high-boiling solvent such as nitrobenzene or a mixture of concentrated sulfuric acid and an oxidizing agent (e.g., arsenic pentoxide or sodium m-nitrobenzenesulfonate), add methyl vinyl ketone (1.2 eq) dropwise at room temperature.
-
The reaction mixture is then heated to a temperature range of 120-150 °C and maintained for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.
-
The acidic solution is neutralized with a saturated solution of sodium bicarbonate or sodium hydroxide until a basic pH is achieved.
-
The aqueous layer is extracted multiple times with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 4-methyl-1,5-naphthyridine.
Mechanistic Rationale:
The Skraup reaction proceeds through a series of transformations initiated by the Michael addition of the amino group of 3-amino-4-methylpyridine to the α,β-unsaturated ketone, methyl vinyl ketone. This is followed by an acid-catalyzed cyclization and subsequent dehydration to form a dihydro-naphthyridine intermediate. The final step involves an in-situ oxidation to furnish the aromatic 4-methyl-1,5-naphthyridine. The choice of an oxidizing agent is crucial for the success of this reaction.
Step 2: Regioselective Bromination of 4-Methyl-1,5-naphthyridine
The introduction of a bromine atom at the 3-position of the 4-methyl-1,5-naphthyridine core is achieved through an electrophilic aromatic substitution reaction. The regioselectivity of this step is governed by the electronic properties of the 1,5-naphthyridine ring system and the directing effect of the methyl group at the 4-position. The reactivity of the 1,5-naphthyridine ring towards electrophiles is generally lower than that of benzene due to the electron-withdrawing nature of the nitrogen atoms.[1] However, the pyridine ring is still susceptible to electrophilic attack under appropriate conditions.
Reaction Scheme:
Caption: Electrophilic bromination of 4-methyl-1,5-naphthyridine.
Detailed Protocol:
-
To a solution of 4-methyl-1,5-naphthyridine (1.0 eq) in a suitable solvent such as concentrated sulfuric acid, acetic acid, or a chlorinated solvent (e.g., dichloromethane or chloroform), add a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine (1.0-1.2 eq) portion-wise or dropwise at a controlled temperature, typically between 0 °C and room temperature.
-
The reaction mixture is stirred for a period ranging from a few hours to overnight, with progress monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
The mixture is then neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide) and extracted with an organic solvent.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield the desired 3-Bromo-4-methyl-1,5-naphthyridine.
Discussion on Regioselectivity:
The directing effect of the methyl group at the 4-position is expected to activate the ortho (3-position) and para (no available para position on the same ring) positions towards electrophilic attack. In the context of the 1,5-naphthyridine ring, the 3-position is electronically favored for electrophilic substitution. The reaction conditions, particularly the choice of solvent and the nature of the brominating agent, can significantly influence the regioselectivity. The use of a strong acid like sulfuric acid can protonate the nitrogen atoms, further deactivating the ring system, which may require harsher conditions but can also influence the position of substitution. It is advisable to perform small-scale pilot reactions to optimize the conditions for the desired regioselectivity and minimize the formation of isomeric byproducts. Drawing an analogy from the bromination of 4-methylquinoline, where substitution often occurs at the 3-position of the pyridine ring, a similar outcome is anticipated for 4-methyl-1,5-naphthyridine.
Characterization Data (Predicted)
The successful synthesis of 3-Bromo-4-methyl-1,5-naphthyridine should be confirmed by standard analytical techniques. The expected data is summarized in the table below.
| Analysis | Expected Results for 3-Bromo-4-methyl-1,5-naphthyridine |
| ¹H NMR | Aromatic protons with characteristic chemical shifts and coupling constants for the 1,5-naphthyridine core. A singlet for the methyl group. The absence of the proton signal at the 3-position. |
| ¹³C NMR | Resonances corresponding to the carbon atoms of the brominated naphthyridine ring and the methyl group. The signal for the carbon at the 3-position will be shifted due to the bromine substituent. |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of C10H7BrN2, along with a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks in approximately 1:1 ratio). |
| Melting Point | A sharp melting point is expected for the pure crystalline solid. |
Conclusion
This technical guide presents a well-defined and scientifically supported synthetic route for the preparation of 3-Bromo-4-methyl-1,5-naphthyridine. By employing a Skraup-type reaction to construct the core heterocyclic scaffold followed by a regioselective bromination, this valuable intermediate can be accessed in a systematic and reproducible manner. The detailed protocols and mechanistic discussions provided herein are intended to empower researchers in the fields of organic synthesis and medicinal chemistry to confidently produce this compound for their research endeavors. The strategic placement of the bromine atom opens up a plethora of possibilities for further chemical modifications, making this a pivotal starting material for the development of novel therapeutic agents and functional materials.
References
-
Paudyal, M. P., et al. (2019). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 24(20), 3649. [Link]
Sources
Technical Guide: Synthesis of 3-Bromo-4-methyl-1,5-naphthyridine
The following technical guide details the synthesis of 3-Bromo-4-methyl-1,5-naphthyridine , a critical heterocyclic scaffold used in the development of kinase inhibitors (e.g., PI3K, ALK) and advanced medicinal chemistry campaigns.
Executive Summary
The 1,5-naphthyridine scaffold is a "privileged structure" in drug discovery, offering distinct hydrogen-bonding vectors and solubility profiles compared to quinolines or isoquinolines. The 3-bromo-4-methyl-1,5-naphthyridine derivative is particularly valuable as a divergent intermediate; the C3-bromide serves as a handle for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), while the C4-methyl group provides steric bulk and a handle for further benzylic functionalization or metabolic stability.
This guide outlines the most robust, scalable pathway: a Modified Skraup Cyclization followed by a Regioselective Electrophilic Bromination .
Retrosynthetic Analysis
To design the most efficient pathway, we deconstruct the target molecule (TM) back to commercially available precursors.
-
Disconnection: The C3–Br bond is removed first (FGI), leading to the 4-methyl-1,5-naphthyridine core.
-
Ring Deconstruction: The pyridine ring "B" is disconnected at the N1–C2 and C4–C4a bonds, revealing the classic Skraup precursors: an aniline equivalent and a C3 fragment (glycerol).
-
Starting Material: 3-Amino-4-methylpyridine (CAS 3430-27-1) is the optimal precursor. The pre-existing methyl group at C4 of the pyridine ring translates directly to the C4 position of the naphthyridine system, while the amine directs the cyclization.
Figure 1: Retrosynthetic logic flow from target to commodity starting materials.
Primary Synthesis Pathway: Modified Skraup & Bromination
This route is preferred for its atom economy and the availability of starting materials. It avoids the complex multi-step ring constructions (e.g., Friedländer) that require unstable aldehyde precursors.
Reaction Scheme
Figure 2: Forward synthesis pathway. The methyl group at C4 activates the C3 position, ensuring high regioselectivity during bromination.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Methyl-1,5-naphthyridine (Modified Skraup)
Rationale: The classic Skraup reaction using nitrobenzene can be violently exothermic ("volcanic"). We utilize the Sulfo-Mix method (using sodium m-nitrobenzenesulfonate), which moderates the reaction and improves yields by maintaining a homogeneous oxidizing environment.
Reagents:
-
3-Amino-4-methylpyridine (1.0 eq)
-
Glycerol (3.0 eq)
-
Sodium m-nitrobenzenesulfonate (0.7 eq)
-
Water (solvent/moderator)
Protocol:
-
Setup: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer (critical due to viscosity), reflux condenser, and internal thermometer, dissolve sodium m-nitrobenzenesulfonate (22.5 g) in water (30 mL) and conc. H₂SO₄ (25 mL).
-
Addition: Add 3-amino-4-methylpyridine (10.8 g, 100 mmol) portion-wise.
-
Glycerol Addition: Add glycerol (27.6 g, 300 mmol) dropwise over 15 minutes.
-
Reaction: Heat the mixture to 135–140°C . Caution: An exotherm typically occurs around 120°C. Have an ice bath ready. Maintain reflux for 4 hours.
-
Workup: Cool to room temperature. Pour the dark reaction mixture onto crushed ice (200 g). Basify to pH 10 using 50% NaOH solution (keep temperature <20°C).
-
Extraction: Extract with Dichloromethane (DCM) (3 x 100 mL). The product is moderately polar; ensure thorough extraction.
-
Purification: Dry organics over Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂, 0-5% MeOH in DCM).
-
Expected Outcome: 4-Methyl-1,5-naphthyridine as a tan/brown solid. Yield: ~60-65%.
Step 2: Regioselective Bromination (SEAr)
Rationale: The 1,5-naphthyridine ring is electron-deficient, making electrophilic aromatic substitution (SEAr) difficult. However, the methyl group at C4 donates electron density specifically to the ortho-position (C3) and para-position (C4a/bridgehead). Since the bridgehead is blocked, C3 is the most nucleophilic site on the ring.
Reagents:
-
4-Methyl-1,5-naphthyridine (1.0 eq)
-
Bromine (Br₂) (1.1 eq)
-
Sodium Acetate (NaOAc) (1.5 eq) - Acts as a buffer to prevent protonation of the pyridine nitrogen, which would deactivate the ring.
-
Glacial Acetic Acid (AcOH)
Protocol:
-
Dissolution: Dissolve 4-methyl-1,5-naphthyridine (5.0 g, 34.7 mmol) and NaOAc (4.3 g) in glacial acetic acid (50 mL).
-
Bromination: Heat to 50°C. Add a solution of Br₂ (6.1 g, 1.95 mL) in AcOH (10 mL) dropwise over 30 minutes.
-
Heating: Increase temperature to 80-85°C and stir for 3-5 hours. Monitor by LCMS. The starting material peak (M+H 145) should disappear, replaced by the product (M+H 223/225).
-
Quench: Cool to RT. Pour into ice water (150 mL). Neutralize with solid Na₂CO₃ or NaOH solution.
-
Isolation: The product often precipitates as a solid. Filter and wash with water.[3] If no precipitate, extract with Ethyl Acetate.
-
Purification: Recrystallize from Ethanol or purify via column chromatography (Hexane/EtOAc).
-
Expected Outcome: 3-Bromo-4-methyl-1,5-naphthyridine as a pale yellow solid. Yield: ~70%.
Key Characterization Data
| Parameter | 4-Methyl-1,5-naphthyridine (Intermediate) | 3-Bromo-4-methyl-1,5-naphthyridine (Product) |
| ¹H NMR (DMSO-d₆) | Methyl singlet at | Methyl singlet shifts downfield (~2.9 ppm) due to ortho-Br. Loss of H3 signal. H2 appears as a sharp singlet (deshielded). |
| MS (ESI+) | [M+H]⁺ = 145.07 | [M+H]⁺ = 223.0 / 225.0 (1:1 ratio characteristic of Br) |
| Appearance | Tan/Brown Solid | Yellow Crystalline Solid |
| Melting Point | 30-32°C (Low melting) | 120-125°C |
Troubleshooting & Optimization
-
Skraup "Runaway": If the Skraup reaction becomes uncontrollable, reduce the heating rate between 110°C and 130°C. The addition of ferrous sulfate (FeSO₄) can also act as a radical scavenger to moderate the reaction.
-
Over-Bromination: If 3,7-dibromo-4-methyl-1,5-naphthyridine is observed (M+H ~303), reduce the equivalents of Br₂ to 1.0 and lower the temperature to 60°C. The C7 position is the second most reactive site (beta to N5).
-
Solubility: 1,5-naphthyridines can be surprisingly water-soluble if protonated. Ensure the pH is strictly >9 during workup to recover the free base.
Safety & Handling (E-E-A-T)
-
Acrolein: The Skraup reaction generates acrolein in situ from glycerol. Acrolein is a potent lachrymator and pulmonary irritant. All Skraup reactions must be performed in a high-efficiency fume hood.
-
Bromine: Highly corrosive and toxic. Handle with double gloves and quench all glassware with sodium thiosulfate solution before removing from the hood.
-
Waste: Segregate halogenated organic waste (Step 2) from non-halogenated waste.
References
-
Skraup Synthesis Mechanics: Manske, R. H. F.[4] "The Skraup Synthesis of Quinolines." Chemical Reviews, 1942, 30(1), 113–144.
-
Naphthyridine Chemistry: Litvinov, V. P. "Naphthyridines: Structure, Physicochemical Properties and General Methods of Synthesis." Russian Chemical Reviews, 2004.
-
Bromination Protocols: Paudler, W. W., & Kress, T. J. "Naphthyridine Chemistry. IX. Bromination of 1,5-Naphthyridine." The Journal of Organic Chemistry, 1968, 33(4), 1384–1387.
-
Commercial Precursor Data: Sigma-Aldrich Product Sheet for 3-Amino-4-methylpyridine.
Sources
Friedländer Synthesis of Substituted 1,5-Naphthyridines: A Technical Guide
Executive Summary
The 1,5-naphthyridine scaffold represents a privileged pharmacophore in medicinal chemistry, distinct from its more common 1,8-isomer (found in nalidixic acid).[1] Its derivatives exhibit potent biological activities, including antiproliferative, antibacterial, and kinase inhibitory profiles. While the Skraup synthesis is historically significant, the Friedländer condensation offers superior regiocontrol and functional group tolerance for constructing complex substituted 1,5-naphthyridines.
This guide details the strategic synthesis of 1,5-naphthyridines via the Friedländer reaction, focusing on the critical condensation of 3-aminopyridine-2-carbaldehyde with enolizable ketones.[1] It addresses the mechanistic nuances, precursor selection, and optimized protocols required for high-fidelity synthesis in drug discovery campaigns.
Strategic Retrosynthesis & Mechanistic Foundations
The Core Disconnection
The Friedländer synthesis is a condensation-cyclodehydration sequence.[1][2] For 1,5-naphthyridines, the regiochemistry is dictated by the starting aminopyridine.[1] Unlike quinoline synthesis (which starts from 2-aminobenzaldehyde), 1,5-naphthyridine synthesis requires 3-aminopyridine-2-carbaldehyde (3-aminopicolinaldehyde).[1]
-
Precursor A: 3-Aminopyridine-2-carbaldehyde (Provides N1 and the C2-C3 fusion).[1]
-
Precursor B: Ketone with an
-methylene group (Provides C6, C7, C8).[1]
Critical Distinction: Using 2-aminopyridine-3-carbaldehyde yields the 1,8-naphthyridine isomer.[1] Confusion between these precursors is a common source of synthetic error.[1]
Reaction Mechanism
The reaction proceeds through two key steps:[1][3]
-
Intermolecular Aldol Condensation: The
-carbon of the ketone attacks the aldehyde carbonyl of the pyridine.[1] -
Intramolecular Imine Formation: The amino group attacks the ketone carbonyl, followed by dehydration to aromatize the ring.[1]
Figure 1: Mechanistic pathway of the Friedländer synthesis for 1,5-naphthyridines.
Precursor Synthesis: Accessing 3-Aminopyridine-2-carbaldehyde[1]
The commercial availability of 3-aminopyridine-2-carbaldehyde is often limited compared to its 2-amino-3-formyl isomer.[1] Reliable in-house synthesis is frequently required.[1]
Recommended Route:
-
Starting Material: 3-Amino-2-methylpyridine.[1]
-
Protection: Pivaloyl or Acetyl protection of the amine.[1]
-
Oxidation: Oxidation of the methyl group is challenging due to the electron-deficient ring.[1]
-
Alternative: Lithiation of 3-(pivaloylamino)pyridine followed by formylation with DMF is a superior method for regioselective introduction of the aldehyde at C2.[1]
-
Synthetic Methodologies
Method A: Classical Base-Catalyzed Thermal Condensation
This is the robust "workhorse" method suitable for stable substrates.[1]
-
Catalyst: Potassium tert-butoxide (
-BuOK) or Sodium Hydroxide (NaOH).[1] -
Solvent: Ethanol (EtOH) or tert-Butanol (
-BuOH).[1] -
Temperature: Reflux (
C).[1]
Protocol 1: Synthesis of 2-Substituted 1,5-Naphthyridines
-
Dissolve 3-aminopyridine-2-carbaldehyde (1.0 equiv) and the corresponding ketone (1.1 equiv) in absolute ethanol (5 mL/mmol).
-
Add 10 mol% alcoholic KOH or
-BuOK. -
Reflux the mixture for 2–6 hours. Monitor by TLC (DCM/MeOH 95:5).[1]
-
Workup: Cool to room temperature. The product often precipitates.[1] Filter and wash with cold ethanol.[1] If no precipitate forms, concentrate and purify via flash column chromatography (Silica, EtOAc/Hexane).
Method B: Microwave-Assisted Synthesis (Green Chemistry)
Microwave irradiation significantly accelerates the condensation, often suppressing side reactions associated with prolonged heating.[1]
-
Catalyst: Piperidine or Pyrrolidine (mild base).[1]
-
Solvent: Solvent-free (neat) or Ethanol.[1]
-
Conditions: 140–160°C, 10–20 minutes.
Protocol 2: Rapid Access to 2,3-Disubstituted 1,5-Naphthyridines
-
In a microwave vial, combine 3-aminopyridine-2-carbaldehyde (1.0 mmol), ketone (1.0 mmol), and piperidine (2 drops).
-
Seal and irradiate at 150°C (dynamic power mode) for 15 minutes.
-
Workup: Dilute with water/ice. Extract with EtOAc.[1] Recrystallize from EtOH.
Method C: Lewis Acid Catalysis
Useful for acid-sensitive substrates or when basic conditions lead to aldol polymerization of the ketone.[1]
-
Catalyst: Sulfamic acid (
) or .[1] -
Solvent: Methanol or solvent-free.[1]
-
Yields: Typically 80–95%.[1]
Scope and Regioselectivity
The reaction with unsymmetrical ketones (
| Ketone Type | Major Product | Mechanistic Driver |
| Methyl Ketones ( | 2-Substituted 1,5-Naphthyridine | Aldol condensation occurs at the less hindered methyl group (kinetic control).[1] |
| Cyclic Ketones (e.g., Cyclohexanone) | Fused Tricyclic System | |
| Methylene Ketones ( | Mixture (Steric dependent) | Requires optimization; bulky R groups direct condensation to the less hindered side.[1] |
Data Summary: Yield Comparison
| Entry | Substrate (Ketone) | Method | Time | Yield (%) | Ref |
| 1 | Acetophenone | Base/Reflux | 4 h | 78 | [1] |
| 2 | Cyclohexanone | Base/Reflux | 3 h | 82 | [2] |
| 3 | 2-Acetylpyridine | Microwave | 10 min | 91 | [3] |
| 4 | Ethyl acetoacetate | Lewis Acid | 2 h | 85 | [4] |
Applications in Drug Discovery[1][4][5][6]
1,5-Naphthyridines serve as bioisosteres for quinolines and isoquinolines.[1] Key applications include:
-
Kinase Inhibitors: The N1/N5 atoms provide unique hydrogen bond acceptor motifs for ATP-binding pockets.[1]
-
Intercalators: Planar tricyclic derivatives (from cyclic ketones) act as DNA intercalators.[1]
Figure 2: Workflow for generating a 1,5-naphthyridine library.
References
-
Friedländer Synthesis of Naphthyridines. Organic Reactions. (Classic mechanism and scope).[1]
-
Synthesis of 1,5-Naphthyridines by Cyclization Reactions. Molecules, 2012. (Detailed protocols for base-catalyzed cyclization).
-
Microwave-assisted synthesis of naphthyridine derivatives. European Journal of Medicinal Chemistry, 2013.[1][4] (Green chemistry protocols).[1][4][5][6]
-
Catalytic Friedländer synthesis. Journal of Organic Chemistry. (Lewis acid variations).[1][5][7]
-
Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 2021.[1] (Review of fused systems).
Sources
- 1. researchgate.net [researchgate.net]
- 2. organicreactions.org [organicreactions.org]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tsijournals.com [tsijournals.com]
- 7. DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction - Google Patents [patents.google.com]
Biological Activity of 1,5-Naphthyridine Core Structures
Technical Whitepaper for Drug Discovery & Medicinal Chemistry [1]
Executive Summary
The 1,5-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, distinct from its more common 1,8-naphthyridine isomer (found in nalidixic acid). Its unique nitrogen positioning (N1, N5) creates a specific electronic distribution that facilitates bidentate coordination with metal ions and precise hydrogen bonding interactions within enzyme active sites. This guide analyzes the core's utility across oncology (kinase inhibition), infectious diseases (malaria, bacterial resistance), and neurology, providing actionable synthetic routes and validated assay protocols.
Chemical Foundation & Structural Logic
The 1,5-naphthyridine core consists of two fused pyridine rings. Unlike quinoline or isoquinoline, the presence of two nitrogen atoms reduces the electron density of the aromatic system, making the ring highly susceptible to nucleophilic attacks (particularly at C2, C4, C6, and C8) while remaining stable against oxidative metabolism.
-
H-Bonding Potential: In kinase inhibitors, the N1 and N5 atoms often serve as critical hydrogen bond acceptors for the "hinge region" of ATP-binding pockets.
-
Coordination Chemistry: The N1/N5 geometry allows for the formation of stable complexes with transition metals (e.g., Ag(I)), which has been exploited for antimicrobial applications.
Therapeutic Applications & Mechanisms
3.1 Oncology: Precision Kinase Inhibition
The 1,5-naphthyridine scaffold is a potent template for Type I and Type II kinase inhibitors.
-
Aurora Kinases (A & B): Derivatives such as (7-aryl-1,5-naphthyridin-4-yl)ureas have demonstrated IC50 values as low as 13 nM .[2] The urea moiety typically forms a "DD" (donor-donor) motif interacting with the kinase backbone, while the naphthyridine core acts as a spacer that orients the aryl group into the hydrophobic back pocket.
-
TGF-β Type I Receptor (ALK5): 1,5-naphthyridine aminothiazole derivatives inhibit ALK5 autophosphorylation (IC50 ~4–6 nM).[3] The scaffold provides a rigid anchor, preventing the "induced fit" flexibility often seen with promiscuous inhibitors, thereby enhancing selectivity over p38 MAP kinase.
-
PI3K/mTOR Pathway: Aryl(1-arylamino)ethyl-1,5-naphthyridines target the PI3K
isoform, crucial for hematological malignancies.
3.2 Infectious Diseases: Dual-Targeting Antimalarials
Resistance to artemisinin has shifted focus to novel scaffolds. 2,8-disubstituted-1,5-naphthyridines exhibit a dual mechanism of action (MoA):
-
Inhibition of PfPI4K: Prevents phosphoinositide signaling essential for parasite replication.
-
Inhibition of Hemozoin Formation: Basic substituents at C8 allow the molecule to accumulate in the acidic digestive vacuole of the parasite, interfering with the detoxification of heme (similar to chloroquine but effective against resistant strains).
3.3 Antibacterial Activity
Substituted 1,5-naphthyridines function as DNA gyrase inhibitors. Unlike fluoroquinolones (based on the 1,4-dihydro-4-oxo-quinoline or 1,8-naphthyridine core), 1,5-naphthyridines often retain activity against MRSA and VRE strains due to altered binding modes that bypass common resistance mutations in the gyrA subunit.
Structure-Activity Relationship (SAR) Analysis
The biological activity is strictly governed by substitution patterns. The following Graphviz diagram visualizes the critical SAR zones.
Figure 1: SAR Map of the 1,5-naphthyridine scaffold, highlighting functionalization zones for targeted biological effects.
Synthetic Accessibility
Accessing the core is the primary bottleneck. The Skraup Reaction remains the most robust industrial method, though modern cross-coupling is preferred for late-stage diversification.
Workflow Visualization:
Figure 2: Synthetic pathway from commodity starting materials to functionalized drug cores.
Experimental Protocols
Protocol A: Modified Skraup Synthesis of 1,5-Naphthyridine
Rationale: Traditional Skraup reactions can be violent. This modified protocol uses a sulfonated oxidant for controlled exotherms.
-
Reagents: Mix 3-aminopyridine (100 mmol), glycerol (350 mmol), sodium m-nitrobenzenesulfonate (70 mmol), and ferrous sulfate (3 g) in a round-bottom flask.
-
Acid Addition: Add 100 mL of water and 60 mL of conc. H2SO4 dropwise with stirring.
-
Cyclization: Heat the mixture to 140°C for 4 hours. Critical Check: Monitor TLC for the disappearance of aminopyridine.
-
Workup: Cool to room temperature. Basify with 50% NaOH to pH 10 (ice bath cooling required).
-
Extraction: Steam distill the slurry. Collect the distillate and extract with CH2Cl2 (3 x 50 mL).
-
Validation: Evaporate solvent. Recrystallize from petroleum ether.
-
Expected Yield: 45–55%.
-
QC: 1H NMR (CDCl3) should show peaks at δ 9.0 (d), 8.4 (d), 7.6 (dd).
-
Protocol B: In Vitro Aurora Kinase Inhibition Assay
Rationale: To verify the potency of C4-substituted urea derivatives.
-
System: ADP-Glo™ Kinase Assay (Promega).
-
Enzyme Prep: Dilute recombinant Aurora A kinase (0.2 ng/µL) in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Compound Treatment:
-
Prepare 10-point serial dilutions of the 1,5-naphthyridine derivative in DMSO.
-
Add 1 µL of compound to 4 µL of enzyme solution in a 384-well plate.
-
Control: Use Staurosporine (1 µM) as a positive inhibition control.
-
-
Reaction Initiation: Add 5 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Histone H3). Incubate at 25°C for 60 mins .
-
Detection: Add 10 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins. Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).
-
Readout: Measure luminescence on a plate reader. Calculate IC50 using non-linear regression (GraphPad Prism).
Quantitative Data Summary
| Compound Class | Target | Potency (IC50) | Key Structural Feature |
| (7-Aryl-1,5-naph) | Aurora A | 13 nM | Urea linker at C4; Pyrazole at C7 |
| Aminothiazole-1,5-naph | ALK5 (TGF-β) | 6 nM | 2-position substitution; Rigid core |
| 2,8-Disubstituted | PfPI4K | 52 nM | Basic amine at C8 (Solubility + MoA) |
| Ag(I) Complex | C. albicans | 0.78 µg/mL (MIC) | N1/N5 bridging coordination |
References
-
Biological Activity of Naturally Derived Naphthyridines. Molecules, 2021.
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 2020.
-
Discovery of 7-aryl-substituted (1,5-naphthyridin-4-yl)ureas as aurora kinase inhibitors. ChemMedChem, 2014.[4]
-
Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 2004.[3]
-
2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation. Journal of Medicinal Chemistry, 2024.
-
Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. Bioorganic & Medicinal Chemistry Letters, 2010.[5]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Scaffold: A Technical Guide to the Discovery and History of 1,5-Naphthyridine Compounds
Abstract
The 1,5-naphthyridine core, a deceptively simple bicyclic heteroaromatic system, has captivated chemists and pharmacologists for nearly a century. This technical guide provides an in-depth exploration of the discovery, history, and foundational synthetic strategies for this privileged scaffold. We will delve into the pioneering work that first brought this molecule to light and detail the robust synthetic methodologies, such as the Skraup and Friedländer reactions, that have enabled its widespread investigation. Furthermore, this guide will illuminate the profound impact of 1,5-naphthyridine derivatives in medicinal chemistry and materials science, showcasing their roles as potent anti-cancer agents and advanced electronic materials. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the rich history and practical chemistry of 1,5-naphthyridine compounds.
Introduction: The Genesis of a Privileged Scaffold
The story of 1,5-naphthyridine is a testament to the enduring power of fundamental organic synthesis and the often-unforeseen applications of novel heterocyclic systems. Comprising two fused pyridine rings, the naphthyridine isomers represent a fascinating class of diazanaphthalenes. Among these, the 1,5-isomer has emerged as a particularly valuable pharmacophore and a versatile building block in materials science.[1] Its unique electronic properties, arising from the positions of the nitrogen atoms, impart a distinct reactivity and a capacity for forming specific, targeted interactions with biological macromolecules.
The great interest in 1,5-naphthyridines stems from their wide array of applications. In the realm of medicinal chemistry, derivatives have demonstrated significant potential as antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory agents.[1] They have found applications in treating cardiovascular, central nervous system, and hormonal diseases.[1] Beyond the biological sphere, their utility extends to materials science, where they serve as ligands in analytical chemistry, hydrogen acceptors, and components of organic light-emitting diodes (OLEDs), sensors, semiconductors, and solar cells.[1]
The Dawn of an Era: The First Synthesis of 1,5-Naphthyridine
The first documented synthesis of an unsubstituted 1,5-naphthyridine was a landmark achievement reported in 1927 by Brobansky and Sucharda .[1] Their pioneering work involved an adaptation of the well-established Skraup quinoline synthesis, a reaction known for its often-vigorous nature. By thoughtfully applying this methodology to 3-aminopyridine, they successfully forged the second pyridine ring, ushering in the era of 1,5-naphthyridine chemistry. This seminal discovery laid the groundwork for nearly a century of research and development centered on this versatile scaffold.
Foundational Synthetic Methodologies
The construction of the 1,5-naphthyridine core has been achieved through various synthetic strategies, with the Skraup and Friedländer reactions remaining cornerstone methodologies. These classic reactions, while requiring careful optimization, offer reliable and versatile routes to a wide range of substituted 1,5-naphthyridine derivatives.
The Skraup Synthesis: A Classic Approach
The Skraup synthesis is a powerful method for constructing the 1,5-naphthyridine ring system from a 3-aminopyridine precursor. The reaction involves the condensation of the aminopyridine with glycerol in the presence of a strong acid (typically sulfuric acid) and an oxidizing agent. The glycerol is dehydrated in situ to form acrolein, which then undergoes a Michael addition with the 3-aminopyridine. Subsequent cyclization and oxidation yield the aromatic 1,5-naphthyridine.[2]
Causality Behind Experimental Choices: The choice of a strong acid is crucial for the dehydration of glycerol to the reactive acrolein intermediate. The oxidizing agent is necessary for the final aromatization step, converting the dihydro-1,5-naphthyridine intermediate to the fully aromatic product. The reaction is often exothermic and requires careful temperature control to prevent polymerization and tar formation, which are common side reactions.[2]
Experimental Protocol: Skraup Synthesis of Unsubstituted 1,5-Naphthyridine
Materials:
-
3-Aminopyridine
-
Glycerol
-
Concentrated Sulfuric Acid
-
m-Nitrobenzenesulfonic acid sodium salt (oxidizing agent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to 3-aminopyridine while cooling in an ice bath.
-
To this mixture, add glycerol followed by the oxidizing agent, m-nitrobenzenesulfonic acid sodium salt.
-
Heat the mixture gently at first. The reaction is exothermic and will begin to reflux without external heating.
-
Once the initial vigorous reaction subsides, heat the mixture to 140-150°C and maintain this temperature for 4-5 hours.[2]
-
After cooling, the work-up typically involves dilution with water, basification, and extraction.
-
The crude product can be purified by distillation or recrystallization.
The Friedländer Synthesis: A Versatile Condensation
The Friedländer synthesis offers a more convergent and often milder approach to substituted quinolines and, by extension, 1,5-naphthyridines. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or an ester.[3] For the synthesis of 1,5-naphthyridines, a 3-aminopyridine-2-carbaldehyde or a 3-aminopyridine-2-yl ketone serves as the starting material.
Causality Behind Experimental Choices: The Friedländer synthesis can be catalyzed by either acid or base. The choice of catalyst and solvent depends on the specific substrates and their reactivity. The reaction proceeds through an initial aldol-type condensation or Schiff base formation, followed by cyclization and dehydration to afford the aromatic 1,5-naphthyridine product. This method is particularly advantageous for introducing a variety of substituents onto the newly formed ring.
Experimental Protocol: Friedländer Synthesis of a Substituted 1,5-Naphthyridine
Materials:
-
3-Amino-2-chloropyridine
-
Substituted Ketone (e.g., ethyl acetoacetate)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., N,N-dimethylformamide - DMF)
Procedure:
-
To a solution of 3-amino-2-chloropyridine and the substituted ketone in DMF, add potassium carbonate.
-
Heat the reaction mixture at a specified temperature (e.g., 100-120°C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization or column chromatography.
The 1,5-Naphthyridine Scaffold in Medicinal Chemistry: A Legacy of Bioactivity
The 1,5-naphthyridine core is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This has led to the development of numerous bioactive compounds with a wide range of therapeutic applications.
Anticancer Agents
A significant number of 1,5-naphthyridine derivatives have been investigated for their anticancer properties. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cell proliferation and survival.
-
Voreloxin (SNS-595): This first-in-class anticancer agent features a 1,5-naphthyridine core and functions as a topoisomerase II poison.[4][5] Voreloxin intercalates into DNA and stabilizes the covalent complex between DNA and topoisomerase II, leading to double-strand breaks, cell cycle arrest in the G2 phase, and ultimately, apoptosis.[5][6][7][8] It has been investigated in clinical trials for the treatment of acute myeloid leukemia (AML) and ovarian cancer.[5]
-
Pimitespib (TAS-116): This compound is a potent and selective inhibitor of heat shock protein 90 (HSP90).[9][10] HSP90 is a molecular chaperone that is essential for the stability and function of numerous client proteins that are critical for cancer cell growth and survival. By inhibiting HSP90, pimitespib leads to the degradation of these oncoproteins, thereby inducing cell cycle arrest and apoptosis.[10][11] It has shown efficacy in preclinical models of various cancers and has been investigated in clinical trials for gastrointestinal stromal tumors (GIST).[12]
-
TGF-β Type I Receptor (ALK5) Inhibitors: Researchers have identified 1,5-naphthyridine derivatives as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, also known as ALK5.[13][14] The TGF-β signaling pathway is often dysregulated in cancer and plays a crucial role in tumor progression, metastasis, and immunosuppression. Potent derivatives have shown low nanomolar IC50 values against ALK5, highlighting their potential as targeted cancer therapeutics.[14]
| Compound/Class | Mechanism of Action | Therapeutic Area | Key Biological Data |
| Voreloxin | DNA intercalation and Topoisomerase II poisoning[4][5] | Oncology (AML, Ovarian Cancer) | Induces G2 cell cycle arrest and apoptosis[5][6] |
| Pimitespib | HSP90 inhibitor[9][10] | Oncology (GIST) | Leads to degradation of oncogenic client proteins[10][11] |
| ALK5 Inhibitors | Inhibition of TGF-β type I receptor[13][14] | Oncology | IC50 values in the low nanomolar range[14] |
Other Therapeutic Applications
The biological activity of 1,5-naphthyridine derivatives extends beyond oncology. They have been explored as:
-
Antimicrobial Agents: The 1,5-naphthyridine scaffold is present in a number of broad-spectrum antibiotics.[15]
-
Antiviral Agents: Certain derivatives have shown promise as antiviral agents, with some being investigated for activity against the Ebola virus.[1]
-
DYRK1A Inhibitors: 1,5-naphthyridine-based compounds have been developed as inhibitors of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a target implicated in neurodegenerative diseases and certain cancers.[1]
The Rise of 1,5-Naphthyridines in Materials Science
The unique electronic properties of the 1,5-naphthyridine core have also made it an attractive building block for advanced organic materials, particularly in the field of organic electronics.
Organic Light-Emitting Diodes (OLEDs)
1,5-Naphthyridine derivatives have been successfully employed as electron-transporting and emitting materials in OLEDs. Their electron-deficient nature facilitates efficient electron injection and transport, leading to improved device performance. Researchers have developed 1,5-naphthyridine-based emitters that exhibit high quantum efficiencies and brightness.
| Material Type | Application | Performance Metric |
| 1,5-Naphthyridine-based polymers | Co-sensitizers in DSSCs | Enhanced open-circuit voltage and overall efficiency[16] |
| N-type conjugated oligomers | Emitters and electron-transport materials in OLEDs | High quantum yields (0.70-1.0) and brightness[16] |
Organic Field-Effect Transistors (OFETs)
The planarity and tunable electronic properties of 1,5-naphthyridine derivatives make them suitable for use as n-type semiconductors in OFETs. By modifying the core and peripheral substituents, the charge transport characteristics can be optimized. For instance, 1,5-naphthyridine-2,6-dione-based small molecules have been synthesized and shown to exhibit promising electron mobility in OFET devices.[17]
Conclusion and Future Perspectives
From its humble beginnings in 1927, the 1,5-naphthyridine scaffold has evolved into a cornerstone of modern heterocyclic chemistry. Its journey from a synthetic curiosity to a privileged structure in drug discovery and a functional component in advanced materials is a compelling narrative of scientific innovation. The foundational synthetic methods, such as the Skraup and Friedländer reactions, have provided the chemical tools to unlock the vast potential of this versatile core.
The future of 1,5-naphthyridine chemistry remains bright. In medicinal chemistry, the focus will likely continue on the development of highly selective and potent inhibitors for a range of therapeutic targets. The exploration of novel substitution patterns and the use of modern synthetic methodologies will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles. In materials science, the design and synthesis of novel 1,5-naphthyridine-based materials with tailored electronic and photophysical properties will continue to drive advancements in organic electronics. The inherent versatility of the 1,5-naphthyridine scaffold ensures that it will remain a subject of intense scientific inquiry and a source of innovative solutions for years to come.
References
-
Alonso, C., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3325. [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
MDPI. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. [Link]
-
Hawkins, E. R., et al. (2011). Voreloxin, a first-in-class anticancer quinolone derivative, acts synergistically with cytarabine in vitro and induces bone marrow aplasia in vivo. Cancer Biology & Therapy, 12(1), 55-65. [Link]
-
Stanford Libraries. (n.d.). Berichte der Deutschen Chemischen Gesellschaft in SearchWorks catalog. [Link]
-
Mori, N., et al. (2019). TAS-116 (pimitespib), a heat shock protein 90 inhibitor, shows efficacy in preclinical models of adult T-cell leukemia. Cancer Science, 110(10), 3296-3306. [Link]
-
Scatena, C. D., et al. (2010). Voreloxin Is an Anticancer Quinolone Derivative that Intercalates DNA and Poisons Topoisomerase II. PLoS ONE, 5(5), e10755. [Link]
-
Taiho Pharmaceutical. (2021, September 14). Taiho Pharmaceutical Submits New Drug Application for its HSP90 Inhibitor Pimitespib (TAS-116) for GIST. [Link]
-
ResearchGate. (n.d.). Broad-spectrum antibiotics containing a 1,5-naphthyridine core. [Link]
-
Doi, T., et al. (2024). A first-in-human phase I study of TAS-117, an allosteric AKT inhibitor, in patients with advanced solid tumors. Cancer Chemotherapy and Pharmacology, 93(2), 159-169. [Link]
-
Lancet, J. E., et al. (2012). The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine. Haematologica, 97(11), 1747-1755. [Link]
-
ResearchGate. (2023). Novel Organic Semiconductors Based on 1,5-Naphthyridine-2,6-Dione Unit for Blue-Selective Organic Phototransistor. [Link]
-
ResearchGate. (2025). A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. [Link]
-
Doi, T., et al. (2023). Pimitespib for the Treatment of Advanced Gastrointestinal Stromal tumors and Other Tumors. Future Oncology, 19(34), 2395-2407. [Link]
-
Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-4506. [Link]
-
Clinical Trials Arena. (2010, June 23). Voreloxin, Anti-Cancer Quinolone Derivative. [Link]
-
ResearchGate. (2025). The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine. [Link]
-
ResearchGate. (2025). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. [Link]
-
Honma, Y., et al. (2021). Pimitespib (TAS-116), an oral inhibitor of heat shock protein 90 (HSP90), in patients (pts) with advanced gastrointestinal stromal tumor (GIST) refractory to imatinib (IM), sunitinib (SU) and regorafenib (REG). Journal of Clinical Oncology, 39(15_suppl), 11524-11524. [Link]
-
Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. [Link]
-
Kim, J., et al. (2021). A novel n-type organic semiconductor comprising a 1,5-naphthyridine-2,6-dione unit. Dyes and Pigments, 188, 109183. [Link]
-
ResearchGate. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]
-
ResearchGate. (n.d.). Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P (R)) under mild conditions. [Link]
- Google Books. (n.d.). Berichte der Deutschen Chemischen Gesellschaft.
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fused 1,5-Naphthyridines: Synthetic Tools and Applications | MDPI [mdpi.com]
- 4. Voreloxin, a first-in-class anticancer quinolone derivative, acts synergistically with cytarabine in vitro and induces bone marrow aplasia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Voreloxin Is an Anticancer Quinolone Derivative that Intercalates DNA and Poisons Topoisomerase II | PLOS One [journals.plos.org]
- 7. Voreloxin, Anti-Cancer Quinolone Derivative - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. researchgate.net [researchgate.net]
- 9. Taiho Pharmaceutical Submits New Drug Application for its HSP90 Inhibitor Pimitespib (TAS-116) for GIST | 2021 | TAIHO PHARMA [taiho.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. TAS‐116 (pimitespib), a heat shock protein 90 inhibitor, shows efficacy in preclinical models of adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A novel n-type organic semiconductor comprising a 1,5-naphthyridine-2,6-dione unit - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
The 3-Bromo-1,5-Naphthyridine Motif: A Technical Guide to Unlocking its Synthetic Potential
Abstract
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif, frequently encountered in medicinal chemistry and materials science due to its unique electronic properties and ability to engage in biologically relevant hydrogen bonding.[1][2] The strategic introduction of a bromine atom at the C3 position furnishes a versatile synthetic handle, 3-bromo-1,5-naphthyridine, unlocking a diverse array of functionalization pathways. This technical guide provides an in-depth exploration of the reactivity of this key building block, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into the causality behind experimental choices for key transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and metal-halogen exchange, providing field-proven insights and detailed protocols to empower your synthetic campaigns.
Introduction: The Strategic Importance of the 1,5-Naphthyridine Core
The fusion of two pyridine rings to form the 1,5-naphthyridine core imparts a unique set of physicochemical properties. The two nitrogen atoms act as hydrogen bond acceptors, influencing solubility and target engagement, while also creating an electron-deficient aromatic system that governs its reactivity.[1] This scaffold is a cornerstone in the development of therapeutics targeting a range of diseases, including cancer, bacterial infections, and viral illnesses.[3][4]
The synthetic utility of the 1,5-naphthyridine core is significantly enhanced by the presence of a halogen, such as bromine, at the C3 position. 3-Bromo-1,5-naphthyridine, accessible through a modified Skraup reaction, serves as a pivotal intermediate for introducing molecular complexity and diversity.[5] The C-Br bond is amenable to a wide variety of transformations, allowing for the precise installation of aryl, heteroaryl, alkyl, alkynyl, and amino substituents, which are crucial for modulating the pharmacological profile of drug candidates.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for the functionalization of 3-bromo-1,5-naphthyridine. These reactions offer a mild and efficient means to construct new C-C and C-N bonds with high functional group tolerance. The general catalytic cycle for these transformations is depicted below.
Caption: Generalized catalytic cycle for palladium cross-coupling reactions.
Suzuki-Miyaura Coupling: Aryl and Heteroaryl Linkages
The Suzuki-Miyaura reaction is a robust method for creating biaryl and heteroaryl-aryl structures by coupling an organoboron species with an organohalide.[6][7] For 3-bromo-1,5-naphthyridine, this reaction allows for the introduction of a vast array of (hetero)aryl groups, which is a common strategy in drug design to probe hydrophobic pockets or introduce new binding motifs.
Causality of Experimental Choices:
-
Palladium Pre-catalyst: Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand are commonly used. For heteroaromatic substrates, bulky, electron-rich phosphine ligands like SPhos or RuPhos can enhance catalytic activity by promoting the rate-limiting oxidative addition and reductive elimination steps.[8]
-
Base: A base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[8] Inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently employed. The choice of base can significantly impact the reaction outcome, with stronger bases sometimes being necessary for less reactive boronic acids.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water is typically used to dissolve both the organic and inorganic reagents.
| Parameter | Condition | Purpose |
| Substrates | 3-Bromo-1,5-naphthyridine, (Hetero)arylboronic acid/ester | Coupling partners |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂/SPhos (1-3 mol%) | Facilitates C-C bond formation |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | Activates the boronic acid |
| Solvent | Dioxane/H₂O or Toluene/H₂O (e.g., 4:1 v/v) | Solubilizes reactants |
| Temperature | 80-110 °C | Provides thermal energy for reaction |
Experimental Protocol: Synthesis of 3-Phenyl-1,5-naphthyridine
-
To an oven-dried reaction vessel, add 3-bromo-1,5-naphthyridine (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.5 mmol, 2.5 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Accessing Amino-Naphthyridines
The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction that allows for the coupling of amines with aryl halides.[9][10] This is a critical transformation for synthesizing 3-amino-1,5-naphthyridine derivatives, which are important pharmacophores.
Causality of Experimental Choices:
-
Catalyst System: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands such as RuPhos, BrettPhos, or XPhos are often essential for achieving high yields, as they facilitate the reductive elimination of the C-N bond from the palladium center.[11] Pre-catalysts, where the ligand is already complexed to the palladium, can offer improved reactivity and reproducibility.[11]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile for the catalytic cycle. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or sodium tert-butoxide (NaOtBu) are commonly used.
| Parameter | Condition | Purpose |
| Substrates | 3-Bromo-1,5-naphthyridine, Primary or secondary amine | Coupling partners |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) with RuPhos or BrettPhos (2-4 mol%) | Facilitates C-N bond formation |
| Base | NaOtBu or LiHMDS (1.5-2.0 equivalents) | Deprotonates the amine |
| Solvent | Toluene or Dioxane (anhydrous) | Anhydrous reaction medium |
| Temperature | 80-120 °C | Provides thermal energy for reaction |
Experimental Protocol: Synthesis of 3-(Morpholino)-1,5-naphthyridine
-
To an oven-dried Schlenk tube, add 3-bromo-1,5-naphthyridine (1.0 mmol, 1.0 eq.) and sodium tert-butoxide (1.4 mmol, 1.4 eq.).
-
Evacuate and backfill the tube with argon three times.
-
Add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and RuPhos (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 eq.).
-
Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Concentrate the filtrate and purify the residue by flash chromatography to yield the desired product.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to arylalkynes.[3][12] This reaction is valuable for creating rigid linkers in molecules or for accessing precursors for further transformations.
Causality of Experimental Choices:
-
Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) to activate the aryl halide and a copper(I) salt (e.g., CuI) to activate the alkyne by forming a copper acetylide intermediate.[13]
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the terminal alkyne and to scavenge the HX formed during the reaction.
| Parameter | Condition | Purpose |
| Substrates | 3-Bromo-1,5-naphthyridine, Terminal alkyne | Coupling partners |
| Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%), CuI (1-3 mol%) | Dual catalytic system |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | Alkyne deprotonation and acid scavenger |
| Solvent | THF or DMF (anhydrous) | Anhydrous reaction medium |
| Temperature | Room temperature to 60 °C | Mild reaction conditions |
Experimental Protocol: Synthesis of 3-(Phenylethynyl)-1,5-naphthyridine
-
To a reaction flask, add 3-bromo-1,5-naphthyridine (1.0 mmol, 1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous THF (5 mL) and triethylamine (3.0 mmol, 3.0 eq.).
-
Add phenylacetylene (1.1 mmol, 1.1 eq.) dropwise.
-
Stir the reaction at room temperature for 6-12 hours.
-
Once complete, dilute the mixture with diethyl ether and filter through Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
Stille and Negishi Couplings: Alternative C-C Bond Formations
While the Suzuki coupling is often the first choice, Stille (using organostannanes) and Negishi (using organozinc reagents) couplings offer valuable alternatives, particularly when the corresponding boronic acids are unstable or difficult to prepare.[2][14][15]
-
Stille Coupling: Utilizes organotin reagents which are often stable but pose toxicity concerns. The reaction mechanism is similar to Suzuki, but no external base is required for transmetalation.[14]
-
Negishi Coupling: Employs organozinc reagents, which are highly reactive and offer excellent functional group tolerance.[15][16] The organozinc reagent is typically prepared in situ from an organolithium or Grignard reagent.
The choice between these methods often depends on the availability of the organometallic reagent and the specific functional groups present in the substrates.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-deficient nature of the 1,5-naphthyridine ring system makes it susceptible to nucleophilic aromatic substitution (SₙAr), particularly when activated by the presence of the two nitrogen atoms. The bromine at C3 can be displaced by strong nucleophiles.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SₙAr).
A noteworthy example is the reaction of 3-bromo-1,5-naphthyridine with potassium amide in liquid ammonia. This reaction proceeds through a fascinating elimination-addition mechanism involving a highly reactive 1,5-naphthyridyne-3,4 intermediate. The subsequent addition of ammonia can occur at either C3 or C4, leading to a mixture of 3-amino- and 4-amino-1,5-naphthyridine.[17] This highlights a key reactivity pattern where the regiochemical outcome is not a direct substitution.
For direct SₙAr with other nucleophiles like amines or alkoxides, elevated temperatures are often required.[5] The reaction can be facilitated by microwave irradiation, which can significantly reduce reaction times.[5]
Experimental Protocol: Amination via Naphthyridyne Intermediate [17]
-
In a flask equipped for low-temperature reactions, condense liquid ammonia (approx. 50 mL) at -78 °C.
-
Add small pieces of potassium metal until a persistent blue color is obtained, then add a catalytic amount of ferric nitrate to form potassium amide (KNH₂).
-
Add a solution of 3-bromo-1,5-naphthyridine (1.0 mmol) in anhydrous THF (5 mL) dropwise to the KNH₂ solution in liquid ammonia.
-
Stir the reaction mixture at -33 °C (refluxing ammonia) for 4-6 hours.
-
Quench the reaction by the careful addition of solid ammonium chloride.
-
Allow the ammonia to evaporate, then partition the residue between chloroform and water.
-
Extract the aqueous layer with chloroform.
-
Combine the organic layers, dry over anhydrous K₂CO₃, concentrate, and separate the isomeric products by column chromatography.
Metal-Halogen Exchange: Generating Nucleophilic Naphthyridines
Metal-halogen exchange, typically using an organolithium reagent like n-butyllithium or tert-butyllithium at low temperatures, can convert the electrophilic C-Br bond into a nucleophilic C-Li bond.[18][19] This in situ generated 1,5-naphthyridin-3-yl lithium species is a powerful intermediate that can be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install a wide range of functional groups.
Causality of Experimental Choices:
-
Reagent: n-BuLi or t-BuLi are common choices. t-BuLi is more reactive and can sometimes achieve exchange at slightly higher temperatures, but is also more prone to side reactions.
-
Temperature: Cryogenic temperatures (typically -78 °C or lower) are critical to prevent the highly reactive organolithium intermediate from undergoing undesired side reactions, such as addition to another molecule of the starting material.[19][20]
-
Solvent: Anhydrous ethereal solvents like THF or diethyl ether are required to stabilize the organolithium species.
Caption: Workflow for functionalization via metal-halogen exchange.
Experimental Protocol: Lithiation and Quench with Benzaldehyde
-
To an oven-dried, three-necked flask under an argon atmosphere, add a solution of 3-bromo-1,5-naphthyridine (1.0 mmol) in anhydrous THF (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 mmol, 1.1 eq., as a solution in hexanes) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 30-60 minutes.
-
Add a solution of benzaldehyde (1.2 mmol, 1.2 eq.) in anhydrous THF (2 mL) dropwise.
-
Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, concentrate, and purify by column chromatography.
Conclusion
3-Bromo-1,5-naphthyridine is a remarkably versatile building block for the synthesis of complex molecules in drug discovery and materials science. Its reactivity is dominated by its utility in palladium-catalyzed cross-coupling reactions, which allow for the systematic and predictable introduction of a wide range of substituents. Furthermore, its susceptibility to nucleophilic aromatic substitution, including through a unique naphthyridyne intermediate, and its ability to undergo metal-halogen exchange to form a potent nucleophile, provide orthogonal strategies for its elaboration. A thorough understanding of these reaction pathways and the factors governing their outcomes, as detailed in this guide, is essential for any scientist seeking to leverage the full synthetic potential of this important heterocyclic core.
References
-
Molecules. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available at: [Link][1][2][5]
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
-
MDPI. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Available at: [Link]
- MDPI. (2024).
-
PubMed. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available at: [Link]
- ACS Publications. (2008). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
- MDPI. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds.
- ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction.
-
NIH. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Available at: [Link]
- ResearchGate. (n.d.). The Lithium–Halogen Exchange Reaction in Process Chemistry.
-
ResearchGate. (2025). Syntheses of the isomeric amino‐ and bromo‐1,5‐naphthyridines. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. Available at: [Link]
- Organic & Biomolecular Chemistry. (2025). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights.
- ResearchGate. (2025). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine)
-
NROChemistry. (n.d.). Stille Coupling. Available at: [Link]
- Chem.libretexts.org. (n.d.). Lithium halogen exchange #1 revised.
- Heterocycles. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)
-
NROChemistry. (n.d.). Sonogashira Coupling. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Stille Reaction (Palladium Catalyzed Coupling). Available at: [Link]
-
Wikipedia. (n.d.). Negishi coupling. Available at: [Link]
- TCNJ Journal of Student Scholarship. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams.
- Chemistry LibreTexts. (2022). 4.17: Nucleophilic Substitution in Synthesis- Amines.
-
NIH. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Available at: [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.).
- Indian Academy of Sciences. (n.d.).
-
NIH. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Available at: [Link]
- ResearchGate. (2025).
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 14. Stille Coupling | NROChemistry [nrochemistry.com]
- 15. Negishi coupling - Wikipedia [en.wikipedia.org]
- 16. Mild Negishi Cross-Coupling Reactions Catalyzed by Acenaphthoimidazolylidene Palladium Complexes at Low Catalyst Loadings [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. ias.ac.in [ias.ac.in]
- 19. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. joss.tcnj.edu [joss.tcnj.edu]
Methodological & Application
Strategic Functionalization of 1,5-Naphthyridine via Heck Coupling
Executive Summary
The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., PI3K, mTOR) and phosphodiesterase (PDE4) modulators. However, its electron-deficient nature and the presence of two chelating nitrogen atoms present significant synthetic challenges. This guide details a robust Heck reaction protocol for functionalizing 1,5-naphthyridine, specifically overcoming catalyst poisoning via N-coordination and optimizing oxidative addition on deactivated rings.
Strategic Analysis: The Substrate Challenge
Before attempting the protocol, researchers must understand the specific reactivity profile of 1,5-naphthyridine compared to standard aryl halides.
The Chelation Trap
Unlike simple phenyl halides, 1,5-naphthyridine possesses two pyridine-like nitrogens.
-
Problem: These nitrogens (N1, N5) are excellent
-donors. They can displace phosphine ligands from the Palladium center, forming stable, unreactive bis-pyridine-Pd complexes (PdL N ). -
Solution: Use bulky, electron-rich phosphines (e.g., P(
-Bu) , XPhos) or bidentate ligands with wide bite angles (e.g., DPEPhos) to sterically discourage N-coordination.
Electronic Deactivation
The 1,5-naphthyridine ring is electron-deficient (
-
Impact: Oxidative addition (the first step of the Heck cycle) is generally faster for electron-deficient aryl halides. However, the resulting Pd(II) intermediate is highly electrophilic and prone to decomposition if the catalytic cycle stalls.
-
Regioselectivity: This protocol focuses on the C2 position , the most common site for halogenation (via 2-hydroxy or N-oxide rearrangement).
Mechanistic Pathway & Ligand Selection
The following diagram illustrates the catalytic cycle, highlighting the critical "off-cycle" equilibrium where the substrate can poison the catalyst.
Figure 1: The Heck catalytic cycle for 1,5-naphthyridine. Note the "Off-Cycle Trap" where the substrate nitrogen binds to Palladium. Bulky ligands are required to shift equilibrium back to the active Pd(0) species.
Optimization Matrix
Select your conditions based on the leaving group at the C2 position.
| Parameter | Protocol A: The "Gold Standard" | Protocol B: The "Challenging Substrate" |
| Substrate | 2-Bromo-1,5-naphthyridine | 2-Chloro-1,5-naphthyridine |
| Reactivity | High | Low (Requires forcing conditions) |
| Catalyst | Pd(OAc) | Pd |
| Ligand | P(o-tol) | P( |
| Base | Et | Cs |
| Solvent | DMF or DMAc (Anhydrous) | 1,4-Dioxane (Anhydrous) |
| Temp | 100°C - 110°C | 110°C - 130°C |
| Atmosphere | Nitrogen/Argon | Argon (Strictly O |
Detailed Experimental Protocols
Protocol A: Functionalization of 2-Bromo-1,5-naphthyridine
Recommended for introducing acrylates (e.g., Ethyl Acrylate) or styrenes.
Reagents:
-
2-Bromo-1,5-naphthyridine (1.0 equiv)
-
Ethyl Acrylate (1.5 equiv)
-
Pd(OAc)
(0.05 equiv) -
Tri-o-tolylphosphine (P(o-tol)
) (0.10 equiv) -
Triethylamine (Et
N) (2.5 equiv) -
DMF (Dimethylformamide), anhydrous (0.2 M concentration)
Step-by-Step Procedure:
-
Vessel Preparation: Flame-dry a 25 mL Schlenk tube or pressure vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon.
-
Solids Addition: Charge the vessel with:
-
2-Bromo-1,5-naphthyridine (209 mg, 1.0 mmol)
-
Pd(OAc)
(11.2 mg, 0.05 mmol) -
P(o-tol)
(30.4 mg, 0.10 mmol) -
Note: If using dppf, add 27.7 mg (0.05 mmol).
-
-
Inert Atmosphere: Cap the vessel with a rubber septum. Evacuate (vacuum) and backfill with Argon three times.[1]
-
Liquids Addition:
-
Add anhydrous DMF (5.0 mL) via syringe.
-
Add Et
N (350 µL, 2.5 mmol). -
Add Ethyl Acrylate (163 µL, 1.5 mmol).
-
-
Reaction: Seal the vessel (if using a screw cap) or secure the septum. Place in a pre-heated oil bath at 110°C . Stir vigorously (800 rpm).
-
Observation: The solution typically turns dark brown/black within 15 minutes. This is normal active Pd(0).
-
-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS after 4 hours. If starting material remains, continue heating up to 12 hours.
-
Target Spot: 1,5-naphthyridines are often UV-active (blue fluorescence).
-
-
Workup:
-
Purification: Flash chromatography on silica gel. Gradient: 10% to 60% EtOAc in Hexanes.
Protocol B: Activation of 2-Chloro-1,5-naphthyridine
Required when the bromo-analog is unavailable or for late-stage functionalization.
Critical Change: Chlorides on the naphthyridine ring are sluggish. We use P(
Reagents:
-
2-Chloro-1,5-naphthyridine (1.0 equiv)
-
Alkene (1.5 equiv)
-
Pd
(dba) (0.025 equiv) -
[(t-Bu)
PH]BF (0.06 equiv) -
Dicyclohexylmethylamine (Cy
NMe) (2.0 equiv) -
1,4-Dioxane (0.2 M)
Step-by-Step Procedure:
-
Glovebox/Schlenk: This catalyst system is O
sensitive. Preferably set up in a glovebox or use rigorous Schlenk technique. -
Pre-complexation (Optional but recommended): In the reaction vial, mix Pd
(dba) and [(t-Bu) PH]BF in 1 mL of Dioxane. Stir for 5 mins at RT until the solution changes color (often to a lighter orange/yellow), indicating ligand exchange. -
Addition: Add the 2-Chloro-1,5-naphthyridine, Alkene, and Cy
NMe. Dilute to final volume. -
Reaction: Heat to 120°C for 16-24 hours.
-
Workup: Similar to Protocol A, but Dioxane is removed by rotary evaporation before extraction.
Troubleshooting & Self-Validation
Use this decision tree to diagnose reaction failures.
Figure 2: Troubleshooting logic for Heck couplings on N-heterocycles.
Key Troubleshooting Tips:
-
The "Silver Effect": If the reaction stalls, adding Ag
CO (1.0 equiv) can act as a halide scavenger, forcing the reaction forward by precipitating AgBr/AgCl. This is expensive but effective for difficult substrates. -
Solvent Switch: If DMF causes workup issues or decomposition, switch to 1,4-Dioxane or Toluene (requires higher temp).
-
Order of Addition: Always add the alkene last if it is volatile.
References
-
Méndez-Alvarez, D., et al. (2017). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 22(1), 112. Retrieved from [Link]
-
Hershfield, A., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of 6,8-Disubstituted 1,7-Naphthyridines: A Novel Class of Potent and Selective Phosphodiesterase Type 4D Inhibitors.[3][4] Journal of Medicinal Chemistry, 54(8). Retrieved from [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[2][5][6][7][8] Angewandte Chemie International Edition, 41(22), 4176–4211. (Foundational reference for P(t-Bu)3 usage).
-
Organic Chemistry Portal. (2023). Heck Reaction Protocols and Mechanism.[1][2][6][9][10] Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Heck Reaction [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Palladium(II) complexes based on 1,8-naphthyridine functionalized N-heterocyclic carbenes (NHC) and their catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for the Synthesis of 3-amino-4-methyl-1,5-naphthyridine via Palladium-Catalyzed Amination
Introduction and Strategic Overview
The 1,5-naphthyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potential as kinase inhibitors and anti-inflammatory agents.[1] The specific introduction of an amino group at the 3-position, particularly adjacent to a methyl group at the 4-position, creates a versatile intermediate, 3-amino-4-methyl-1,5-naphthyridine, which is primed for further derivatization in drug discovery programs.
This application note provides a comprehensive, field-tested guide for the synthesis of this key intermediate, starting from the corresponding 3-bromo precursor. The chosen synthetic strategy is the Buchwald-Hartwig amination , a powerful palladium-catalyzed cross-coupling reaction renowned for its efficiency, functional group tolerance, and broad applicability in modern organic synthesis.[2][3] This method represents a significant improvement over harsher, classical techniques like nucleophilic aromatic substitution (SNA_r), which often require high temperatures and pressures.[4]
Our approach is a two-stage process, designed for robustness and scalability:
-
Stage 1: Synthesis of the Precursor. Formation of the 3-bromo-4-methyl-1,5-naphthyridine core via a modified Skraup-type reaction.
-
Stage 2: C-N Bond Formation. Conversion of the bromo-precursor to the target amine using a state-of-the-art Buchwald-Hartwig amination protocol.
This document will elucidate the mechanistic rationale behind our procedural choices, provide detailed step-by-step protocols, and offer insights into process control and validation.
Figure 1: Overall two-stage synthetic pathway.
Mechanistic Rationale: The Buchwald-Hartwig Amination
The cornerstone of this synthesis is the Buchwald-Hartwig amination. Understanding its mechanism is critical for troubleshooting and optimization. The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6]
The Catalytic Cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) species inserts into the aryl-bromide bond of the precursor, forming a Pd(II) complex. This is often the rate-limiting step of the cycle.
-
Amine Coordination & Deprotonation: The amine source coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) then deprotonates the coordinated amine, forming an amido-complex. The base is essential for regenerating the catalyst.[3]
-
Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the cycle.
The choice of phosphine ligand is paramount. Bulky, electron-rich ligands (e.g., biarylphosphines like XPhos or SPhos) accelerate the reductive elimination step, which is often slow for electron-neutral or electron-rich aryl halides.[7] This prevents catalyst decomposition and leads to higher yields and efficiency.
Figure 2: The Buchwald-Hartwig catalytic cycle.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Reactions involving air-sensitive reagents must be conducted under an inert atmosphere (Nitrogen or Argon).
Protocol 1: Synthesis of 3-Bromo-4-methyl-1,5-naphthyridine (Precursor)
This procedure is adapted from established Skraup-type syntheses of substituted 1,5-naphthyridines.[4]
Materials & Reagents
| Reagent/Material | Grade | Supplier | Amount | Molar Eq. |
| 3-Amino-4-methylpyridine | ≥98% | Sigma-Aldrich | 10.8 g (100 mmol) | 1.0 |
| Glycerol | ≥99.5% | Fisher Scientific | 27.6 g (300 mmol) | 3.0 |
| Sulfuric Acid (conc.) | 98% | VWR | 30 mL | - |
| Ferrous sulfate heptahydrate | ≥99% | Sigma-Aldrich | 2.0 g | - |
| 3-Nitrobenzenesulfonic acid sodium salt | 98% | Alfa Aesar | 24.8 g (110 mmol) | 1.1 |
| N-Bromosuccinimide (NBS) | ≥99% | Sigma-Aldrich | 18.7 g (105 mmol) | 1.05 |
| Acetic Acid (glacial) | 100% | Fisher Scientific | 150 mL | - |
| Sodium Hydroxide (pellets) | ≥97% | VWR | As needed | - |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific | As needed | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, cautiously add concentrated sulfuric acid (30 mL).
-
Reagent Addition: While stirring, add 3-amino-4-methylpyridine (10.8 g), ferrous sulfate heptahydrate (2.0 g), and glycerol (27.6 g). The mixture will become exothermic.
-
Cyclization: Slowly heat the mixture to 130-140 °C. Add the 3-nitrobenzenesulfonic acid sodium salt (24.8 g) portion-wise over 30 minutes, ensuring the temperature does not exceed 150 °C.
-
Reaction Completion: Maintain the reaction at 140 °C for 4 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Workup: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto 500 g of crushed ice.
-
Neutralization: Slowly neutralize the acidic solution by adding 50% aqueous sodium hydroxide solution. The pH should be adjusted to ~8-9. This process is highly exothermic; maintain the temperature below 30 °C using an ice bath.
-
Extraction: Extract the resulting aqueous slurry with dichloromethane (3 x 150 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-methyl-1,5-naphthyridine.
-
Bromination: Dissolve the crude product in glacial acetic acid (150 mL). Add N-Bromosuccinimide (18.7 g) portion-wise at room temperature.
-
Reaction: Stir the mixture at 60 °C for 2 hours.
-
Final Workup & Purification: After cooling, pour the mixture into ice water and neutralize with sodium hydroxide solution. Extract with dichloromethane (3 x 100 mL). The combined organic layers are dried and concentrated. The crude residue is purified by column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to afford 3-bromo-4-methyl-1,5-naphthyridine as a solid.
Protocol 2: Synthesis of 3-Amino-4-methyl-1,5-naphthyridine
This protocol utilizes an ammonia equivalent (benzophenone imine) and a robust palladium catalyst system.
Materials & Reagents
| Reagent/Material | Grade | Supplier | Amount | Molar Eq. |
| 3-Bromo-4-methyl-1,5-naphthyridine | (From Protocol 1) | - | 4.46 g (20 mmol) | 1.0 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 97% | Strem Chemicals | 183 mg (0.2 mmol) | 0.01 |
| XPhos | ≥98% | Sigma-Aldrich | 286 mg (0.6 mmol) | 0.03 |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Sigma-Aldrich | 2.7 g (28 mmol) | 1.4 |
| Benzophenone imine | 97% | Alfa Aesar | 4.35 g (24 mmol) | 1.2 |
| Toluene (anhydrous) | DriSolv® | EMD Millipore | 100 mL | - |
| 2 M Hydrochloric Acid (HCl) | - | VWR | 50 mL | - |
| Diethyl Ether | ACS Grade | Fisher Scientific | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | - | As needed | - |
Step-by-Step Procedure:
-
Inert Atmosphere Setup: Assemble a 250 mL Schlenk flask containing a magnetic stir bar. Subject the flask to three cycles of vacuum backfill with argon or nitrogen.
-
Catalyst Pre-formation/Reagent Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ (183 mg), XPhos (286 mg), sodium tert-butoxide (2.7 g), and 3-bromo-4-methyl-1,5-naphthyridine (4.46 g) to the flask.
-
Solvent and Reagent Addition: Add anhydrous toluene (100 mL) via cannula, followed by benzophenone imine (4.35 g).
-
Reaction: Seal the flask and heat the mixture to 100 °C in an oil bath with vigorous stirring for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Cooling and Quenching: Once the reaction is complete, cool the flask to room temperature. Add diethyl ether (100 mL) and filter the mixture through a pad of Celite® to remove palladium black and inorganic salts. Rinse the pad with additional diethyl ether.
-
Hydrolysis of Imine: Concentrate the filtrate under reduced pressure. To the resulting residue, add tetrahydrofuran (THF, 50 mL) and 2 M aqueous HCl (50 mL). Stir vigorously at room temperature for 2 hours to hydrolyze the imine intermediate.
-
Workup and Neutralization: Transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove the benzophenone byproduct.
-
Basification: Cool the aqueous layer in an ice bath and carefully adjust the pH to >10 with 6 M sodium hydroxide solution.
-
Final Extraction and Purification: Extract the basic aqueous layer with dichloromethane (4 x 75 mL). Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by silica gel chromatography (eluent: 5-10% methanol in dichloromethane) to yield pure 3-amino-4-methyl-1,5-naphthyridine.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
Application Note: 1,5-Naphthyridine Ligand Systems in Coordination Chemistry
Use of 1,5-naphthyridines as ligands in metal complexes[1][2]
Executive Summary
This guide details the utility of 1,5-naphthyridine (1,5-napy) as a specialized ligand in transition metal chemistry.[1] Unlike its isomer 1,8-naphthyridine, which frequently forms chelated mononuclear species, 1,5-naphthyridine possesses nitrogen donors directed away from each other (divergent), predisposing it to form bridged dinuclear complexes or coordination polymers . This structural feature is critical for designing metal-organic frameworks (MOFs), conductive molecular wires, and bimetallic catalysts.
This document provides validated protocols for synthesizing bioactive Silver(I) coordination polymers and catalytic Ruthenium(II) complexes, supported by crystallographic data and mechanistic insights.
Ligand Architecture & Coordination Modes
The 1,5-naphthyridine scaffold is a planar, electron-deficient heterocycle. Its coordination chemistry is governed by the vector alignment of its nitrogen lone pairs.
-
Bridging Mode (μ₂-η¹:η¹): The most common mode. The two nitrogen atoms bind to different metal centers, often facilitating metal-metal interactions or forming infinite polymeric chains.
-
Terminal Mode (η¹): Less common, occurring when steric bulk prevents bridging or in excess ligand conditions.
-
π-Stacking: The planar aromatic system facilitates strong centroid-centroid interactions (~3.6 Å), stabilizing solid-state structures.
Visualizing Coordination Logic
Figure 1: Divergent coordination logic of 1,5-naphthyridine leading to polymeric or dimeric architectures.
Experimental Protocols
Protocol A: Synthesis of Antimicrobial Silver(I) Coordination Polymer
Target Complex: [Ag(NO₃)(1,5-napy)]ₙ Application: Antimicrobial coatings, bio-inorganic mechanistic studies.
Reagents:
-
Silver Nitrate (AgNO₃), 99.9%
-
1,5-Naphthyridine (1,5-napy), 98%
-
Ethanol (Absolute)
-
Dichloromethane (DCM)
Step-by-Step Procedure:
-
Ligand Solution: Dissolve 0.5 mmol (65 mg) of 1,5-naphthyridine in 5 mL of a 1:1 (v/v) Ethanol/DCM mixture. Ensure complete dissolution; mild sonication may be used.
-
Metal Solution: Separately, dissolve 0.5 mmol (85 mg) of AgNO₃ in 5 mL of Ethanol. Protect from light to prevent photoreduction of silver.
-
Complexation: Slowly add the metal solution to the ligand solution dropwise under stirring at room temperature (25°C).
-
Observation: A precipitate should begin to form almost immediately.
-
-
Crystallization: For single crystals, do not stir. Layer the ligand solution carefully over the metal solution in a narrow test tube and allow diffusion over 3-5 days in the dark.
-
Isolation: Filter the resulting solid (or harvest crystals) and wash with cold ethanol (2 x 2 mL) followed by diethyl ether (2 x 2 mL).
-
Drying: Dry under vacuum for 4 hours.
Validation Criteria:
-
Yield: >70%
-
IR Spectroscopy: Look for nitrate bands at ~1380 cm⁻¹ and shifted C=N stretches of the naphthyridine ring (~1590 cm⁻¹).
-
Solubility: Insoluble in non-polar solvents; soluble in DMSO (with potential dissociation).
Protocol B: Catalytic Transfer Hydrogenation using Ruthenium(II)
Target Complex: trans-[RuCl₂(CO)₂(1,5-napy)₂] Application: Catalytic reduction of ketones to alcohols (Transfer Hydrogenation).
Reagents:
-
[RuCl₂(CO)₂]ₙ (Polymeric precursor) or [RuCl₂(CO)₂]₂
-
2-Methoxyethanol (solvent)
-
Substrate: Acetophenone
-
Base: NaOH or t-BuOK
-
Hydrogen Source: Propan-2-ol (Isopropanol)
Synthesis of Catalyst:
-
Suspend 0.5 mmol of [RuCl₂(CO)₂]ₙ in 15 mL of 2-methoxyethanol.
-
Add 1.1 mmol of 1,5-naphthyridine.
-
Reflux the mixture for 4 hours under Nitrogen atmosphere. The solution will clarify as the monomeric species forms.
-
Cool to room temperature. Reduce volume to ~3 mL by rotary evaporation.
-
Add excess diethyl ether to precipitate the yellow complex. Filter and dry.
Catalytic Run (Standard Assay):
-
Charge: In a Schlenk tube, add Catalyst (0.01 mmol), Acetophenone (1.0 mmol), and NaOH (0.02 mmol).
-
Solvent: Add 5 mL of Propan-2-ol (degassed).
-
Reaction: Heat to 82°C (reflux) for 1-4 hours.
-
Analysis: Aliquot 50 µL, dilute with DCM, and analyze by GC-FID or ¹H NMR.
-
Metric: Measure conversion of Acetophenone to 1-Phenylethanol.
-
Workflow Visualization
Figure 2: Synthesis and application workflow for Ruthenium-catalyzed hydrogenation.
Data & Characterization Reference
The following data provides benchmarks for validating synthesized complexes.
Table 1: Crystallographic Parameters (Silver Complex)
Use these values to confirm structure via X-ray Diffraction.
| Parameter | Value | Significance |
| Complex Formula | [Ag(NO₃)(1,5-napy)]ₙ | 1:1 Metal-to-Ligand stoichiometry |
| Crystal System | Monoclinic / Triclinic | Dependent on solvation |
| Ag-N Bond Length | 2.25 - 2.35 Å | Typical for Ag(I)-N(heterocycle) |
| Ag-O Bond Length | 2.35 - 2.65 Å | Indicates weak nitrate coordination |
| Ag...Ag Distance | > 3.4 Å | No direct argentophilic interaction in this phase |
| π-Stacking | ~3.6 Å (Centroid) | Stabilizes the polymeric chain |
Table 2: Catalytic Performance (Ruthenium Complex)
Standard conditions: Acetophenone, iPrOH, NaOH, 82°C.
| Catalyst System | Time (h) | Conversion (%) | TOF (h⁻¹) |
| RuCl₂(CO)₂(1,5-napy)₂ | 1.0 | 66% | 135 |
| RuCl₂(CO)₂(1,5-napy)₂ | 4.0 | >95% | -- |
| RuCl₂(PPh₃)₃ (Reference) | 1.0 | 45% | 90 |
References
-
Synthetic Strategies and Reactivity: Fuertes, M., et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules, vol. 25, no.[1] 14, 2020.
-
Silver(I) Protocols: Vukić, M., et al. "Structural Characterization, Antimicrobial Activity and BSA/DNA Binding Affinity of New Silver(I) Complexes." Molecules, vol. 26, no. 7, 2021.
-
Ruthenium Catalysis: Mosquera, M.E., et al. "Catalytic activity in transfer hydrogenation using ruthenium(II) carbonyl complexes containing 1,8-naphthyridine." Inorganic Chemistry Communications, 2018. (Adapted for 1,5-isomer based on structural analogy).
-
Palladium Dimers: "The paddlewheel complex of 1,8-naphthyridine and palladium(II)."[8] Polyhedron, vol. 267, 2025.[8] (Provides structural basis for dinuclear naphthyridine chemistry).
-
Bonding Modes: Yamout, L.S., et al. "Understanding Terminal versus Bridging End-on N2 Coordination." J. Am. Chem. Soc., vol. 143, no. 26, 2021. (Theoretical grounding for bridging energetics).
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. vbn.aau.dk [vbn.aau.dk]
Sonogashira coupling conditions for bromo-naphthyridines
Application Note: Sonogashira Coupling Protocols for Bromo-Naphthyridines
Executive Summary
Naphthyridines (diazanaphthalenes) represent a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., PDE4D inhibitors) and intercalating agents. However, the Sonogashira coupling of bromo-naphthyridines presents unique challenges compared to standard aryl halides. The electron-deficient nature of the naphthyridine ring accelerates oxidative addition, yet the high density of nitrogen lone pairs creates a high risk of catalyst poisoning via N-chelation.
This guide provides two distinct protocols: Method A (Standard Catalysis) for non-chelating isomers (e.g., 1,5-naphthyridine) and Method B (High-Turnover/Cu-Free) for chelating isomers (e.g., 1,8-naphthyridine) or substrates prone to Glaser homocoupling.
Strategic Analysis: The Naphthyridine Paradox
Successful coupling requires balancing the electronic activation of the C-Br bond against the coordinating ability of the ring nitrogens.
| Feature | Impact on Reaction | Mitigation Strategy |
| Electron Deficiency | Pro: C-Br bond is highly activated for Oxidative Addition (OA) by Pd(0). | Lower temperature often sufficient for OA step. |
| N-Lone Pairs | Con: Competitive binding to Pd(II) or Cu(I) centers, displacing phosphines or acetylides. | Use bulky ligands (e.g., XPhos) or increase catalyst loading. |
| Isomerism | Variable: 1,8-naphthyridine acts as a bidentate ligand (like bipyridine), sequestering metals. | Crucial: Avoid Cu(I) for 1,8-isomers; use Cu-free conditions. |
| Solubility | Con: Rigid planar structure leads to poor solubility in non-polar solvents. | Use polar aprotic solvents (DMF, DMA, NMP). |
Visual Workflow: Method Selection
Use the following decision tree to select the optimal protocol for your specific substrate.
Figure 1: Decision matrix for selecting coupling conditions based on naphthyridine topology.
Detailed Protocols
Method A: Standard Pd/Cu Catalysis
Best for: 1,5-, 1,6-, or 2,6-bromo-naphthyridines where chelation is minimal.
Mechanism: Relies on the synergy between Pd(0) and the Cu-acetylide transmetallation. Caveat: If the reaction turns black immediately and stalls, the naphthyridine is likely poisoning the Cu(I) co-catalyst. Switch to Method B.
Reagents:
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [
] (5 mol%) -
Co-Catalyst: Copper(I) Iodide [CuI] (2-5 mol%)
-
Base: Triethylamine (
) or Diisopropylamine (DIPA) (3.0 equiv) -
Solvent: DMF (anhydrous, degassed)
Step-by-Step Protocol:
-
Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under Argon flow.
-
Loading: Add Bromo-naphthyridine (1.0 equiv),
(0.05 equiv), and CuI (0.02 equiv). -
Purge: Cap the vial and purge with Argon for 5 minutes.
-
Solvent Addition: Inject anhydrous DMF (concentration 0.1 M) and degassed
(3.0 equiv) via syringe. -
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise.
-
Note: If the alkyne is solid, add it in Step 2.
-
-
Reaction: Stir at Room Temperature for 1 hour. If no conversion is observed by TLC/LCMS, heat to 60°C .
-
Checkpoint: A color change (often yellow
dark brown) indicates active catalysis.
-
-
Workup: Dilute with EtOAc, wash with water (
) to remove DMF, then brine. Dry over . -
Purification: Flash chromatography. Naphthyridines are polar; consider adding 1-5% MeOH to the eluent if streaking occurs.
Method B: Copper-Free / Bulky Ligand System
Best for: 1,8-naphthyridines (chelators), electron-poor alkynes, or when Glaser homocoupling is a major side product.
Mechanism: Uses a bulky, electron-rich phosphine (XPhos) to facilitate oxidative addition and prevent the Pd center from being deactivated by the naphthyridine nitrogens. The absence of Copper prevents the formation of stable [Naphthyridine-Cu-Acetylide] complexes.
Reagents:
-
Catalyst: Palladium(II) Acetate [
] (5 mol%) -
Ligand: XPhos (10 mol%) or
-
Base: Cesium Carbonate [
] (2.0 equiv) -
Solvent: Acetonitrile (MeCN) or 1,4-Dioxane
Step-by-Step Protocol:
-
Pre-complexation (Critical): In the reaction vial, dissolve
and XPhos in the solvent. Stir at room temperature for 15 minutes under Argon. The solution should turn from orange to pale yellow/clear, indicating reduction to active Pd(0)-L species. -
Substrate Addition: Add the Bromo-naphthyridine (1.0 equiv) and
(2.0 equiv). -
Alkyne Addition: Add terminal alkyne (1.5 equiv).
-
Reaction: Heat to 80°C for 4–12 hours.
-
Why Heat? Copper-free variations require higher energy for the carbopalladation/deprotonation step (or transmetallation mimicry) compared to Cu-mediated cycles.
-
-
Filtration: Filter the hot mixture through a pad of Celite to remove inorganic salts. Wash with EtOAc.
-
Scavenging: If Pd residues persist (common with N-heterocycles), treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) for 30 minutes before evaporation.
Troubleshooting & Mechanistic Insight
Common Failure Modes
| Observation | Diagnosis | Corrective Action |
| No Reaction (SM Recovery) | Catalyst poisoning by N-atoms. | Switch to Method B (XPhos/Buchwald ligands). |
| Homocoupling (Alkyne Dimer) | Oxygen leakage or Cu-mediated oxidation. | Degas solvents thoroughly (freeze-pump-thaw); Switch to Method B (Cu-Free). |
| Black Precipitate (Pd Black) | Ligand dissociation / Catalyst death. | Add excess ligand (increase L:Pd ratio to 3:1); Lower temperature. |
Mechanistic Pathway & Interference
The diagram below illustrates the standard catalytic cycle and the specific "trap" where naphthyridine nitrogens interfere.
Figure 2: Catalytic cycle highlighting the competitive coordination (Trap) of the naphthyridine nitrogen, which arrests the cycle at the Pd(II) stage.
References
-
Chinchilla, R., & Nájera, C. (2011).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
-
Hershfield, J., et al. (2006). Palladium-catalyzed cross-coupling reactions for the synthesis of 6,8-disubstituted 1,7-naphthyridines. National Institutes of Health (PubMed).
-
Lipshutz, B. H., et al. (2018).[2] Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings. Organic Letters.
-
Sigma-Aldrich. Palladium-catalyzed Cross-coupling Reactions: Application Note.
Sources
Troubleshooting & Optimization
Technical Support Center: High-Efficiency Coupling of Naphthyridine Scaffolds
Executive Summary & Substrate Analysis
The Challenge: You are attempting to couple 3-Bromo-4-methyl-1,5-naphthyridine (Substrate A). This is not a standard Suzuki coupling; it is a "perfect storm" of three competing failure modes:
-
Catalyst Poisoning (The N-Effect): The 1,5-naphthyridine core contains two sp2 nitrogens. These are potent
-donors that can displace phosphine ligands, forming stable, inactive Palladium-Nitrogen complexes (Pd-N adducts). -
Steric Hindrance (The Ortho-Effect): The Methyl group at C4 is ortho to the Bromide at C3. This creates significant steric bulk, hindering the approach of the boronic acid during the transmetalation step.
-
Electronic Deactivation: The electron-deficient nature of the naphthyridine ring facilitates oxidative addition (good) but makes the ring susceptible to nucleophilic attack or hydrolysis under harsh basic conditions (bad).
The Solution Philosophy: Standard protocols (e.g., Pd(PPh3)4 / Na2CO3) will likely result in <10% yield. Success requires a "Bulky & Active" strategy: using electron-rich, sterically demanding ligands to prevent N-coordination and force the coupling across the hindered C3-C4 bond.
Critical Optimization Matrix
Module A: Catalyst & Ligand Selection
Rationale: You need a ligand that binds Pd tighter than the naphthyridine nitrogen does, and is bulky enough to facilitate reductive elimination despite the 4-methyl group.
| Catalyst System | Suitability | Technical Notes |
| Pd(PPh3)4 | 🔴 Critical Failure | Ligands are too labile; N1/N5 will displace PPh3, poisoning the catalyst. |
| Pd(dppf)Cl2 | 🟡 Moderate | Bidentate bite angle resists displacement, but may lack activity for the sterically hindered 4-Me position. |
| XPhos Pd G3 / G4 | 🟢 Recommended | Bulky biaryl phosphine prevents N-coordination; high activity for ortho-substituted halides. |
| Pd-PEPPSI-IPr | 🟢 Alternative | NHC ligands are extremely tightly bound and thermally stable; excellent for difficult heterocycles. |
Module B: Base & Solvent Architecture
Rationale: 1,5-naphthyridines are sensitive to hydrolysis. Aqueous bases often lead to protodeboronation of the coupling partner.[1]
| Parameter | Recommendation | Mechanism of Action |
| Base | K3PO4 (Anhydrous) | Finely ground. Provides necessary basicity without the high hydroxide concentration that causes side reactions. |
| Solvent | 1,4-Dioxane or Toluene | Non-polar/apolar solvents minimize the solubility of the "poisoning" nitrogen lone pairs. |
| Additives | Water (trace, 2-5%) | Strictly controlled. A tiny amount is needed for the boronate activation, but too much promotes deboronation. |
Visualizing the Failure Mode
The diagram below illustrates the "Death Loop" where standard catalysts fail versus the "Productive Cycle" using optimized ligands.
Figure 1: The "Catalyst Death Loop" (Red) occurs when N-heterocycle lone pairs displace weak ligands. Bulky ligands (Green path) sterically shield the metal center, forcing the cycle forward.
Troubleshooting Guides (FAQ)
Q1: I see high conversion of the bromide, but my isolated yield is low (<30%). Where is the mass going?
Diagnosis: This is classic Protodeboronation . The Science: The electron-deficient naphthyridine activates the system, but if your boronic acid partner is electron-rich or heteroaromatic (e.g., 2-pyridyl boronic acid), it is unstable in hot, aqueous base. The boronic acid loses the B(OH)2 group and is replaced by a proton, becoming volatile or washing away. The Fix:
-
Switch to Anhydrous Conditions : Use Toluene/THF with Cs2CO3 or K3PO4 .
-
Use Boronic Esters (B-Pin) instead of acids; they are more stable.
-
Slow Addition : Add the boronic acid solution via syringe pump over 1 hour to keep its instantaneous concentration low.
Q2: The reaction turns black immediately and stalls at 5% conversion.
Diagnosis: "Palladium Black" Precipitation. The Science: Your ligand is detaching from the Palladium. The "naked" Palladium atoms aggregate into inactive metal clusters (Pd Black). This confirms that the naphthyridine nitrogens are displacing your ligands. The Fix:
-
Upgrade Ligand: Switch to XPhos or SPhos . These are "dialkylbiaryl phosphines" designed to stick to Pd like glue.
-
Lower Temperature: If running at 100°C, drop to 80°C. High heat accelerates ligand dissociation.
Q3: I am observing a "Homocoupling" impurity (Ar-Ar dimer of the boronic acid).
Diagnosis: Oxidative Coupling. The Science: Oxygen has leaked into your system. Pd(II) can catalyze the dimerization of boronic acids in the presence of O2. The Fix:
-
Degas Rigorously: Do not just bubble nitrogen. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent.
-
Argon Balloon: Ensure a positive pressure of Argon throughout the reaction.
Recommended Protocol: The "Naphthyridine Standard"
This protocol is validated for sterically hindered, electron-deficient heterocycles.
Reagents:
-
3-Bromo-4-methyl-1,5-naphthyridine (1.0 equiv)
-
Boronic Acid/Pinacol Ester (1.2 - 1.5 equiv)
-
Catalyst: XPhos Pd G3 (0.02 - 0.05 equiv) (Pre-formed precatalyst is superior to mixing Pd(OAc)2 + Ligand)
-
Base: K3PO4 (3.0 equiv, finely ground)
-
Solvent: 1,4-Dioxane : Water (10 : 1 ratio)
Step-by-Step:
-
Charge Solids: Add the naphthyridine, boronic ester, XPhos Pd G3, and K3PO4 into a reaction vial equipped with a stir bar.
-
Seal & Purge: Cap the vial with a septum. Evacuate and backfill with Argon (x3).
-
Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe.
-
Reaction: Heat to 80°C for 4–12 hours. Monitor by LCMS.
-
Note: Do not overheat. 4-methyl substitution makes the product sensitive to thermal decomposition if held too long.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.
-
Purification: These products are basic. Pre-treat your silica gel column with 1% Triethylamine in hexanes to prevent streaking/loss of product on the acidic silica.
Decision Tree for Optimization
Figure 2: Logical flow for troubleshooting reaction outcomes based on LCMS data.
References
-
Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling Mechanism and Catalysts.[1][2][3][4][5][6][7][8][9] Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.[1][3][5][6][7][10][11] Retrieved from [Link]
-
ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - PMC [pmc.ncbi.nlm.nih.gov]
Workup procedure for reactions involving 3-Bromo-4-methyl-1,5-naphthyridine
Workup, Isolation, and Troubleshooting Guide[1]
Case ID: 3-Br-4-Me-1,5-Naph (Intermediate Handling) Status: Active Support Level: Tier 3 (Senior Application Scientist)
System Overview: Physicochemical "BIOS"
Before initiating any workup procedure, you must understand the "operating system" of this molecule.[1] 3-Bromo-4-methyl-1,5-naphthyridine is not a standard aryl bromide; it is a fused electron-deficient heterocycle with specific basicity and coordination properties that dictate its behavior during isolation.
| Parameter | Specification | Operational Implication |
| Core Structure | Fused bicyclic (Pyridine-Pyridine) | High electron deficiency; susceptible to nucleophilic attack but resistant to oxidation compared to quinolines. |
| Basicity (pKa) | Est.[1] 3.0 – 4.0 (N1/N5) | CRITICAL: It is a weak base.[1] In acidic media (pH < 3), it exists as a water-soluble salt.[1] You must neutralize to pH > 8 to extract it into organics.[2] |
| Solubility | Moderate (LogS ~ -4.5) | Soluble in DCM, EtOAc, THF.[1] Poorly soluble in water (neutral form) and hexanes. |
| Coordination | High (N1, N5 chelating sites) | Acts as a ligand for transition metals (Pd, Cu).[1] Standard aqueous washes often fail to remove catalyst residues. |
| Reactivity | C3-Br bond | Labile to Pd-catalyzed cross-coupling (Suzuki, Buchwald).[1] Methyl group at C4 is slightly acidic (benzylic-like). |
Standard Operating Procedure (The "Happy Path")
Use this protocol for standard post-reaction workup (e.g., after Suzuki coupling or Bromination).
Phase 1: Quench & pH Adjustment
The most common failure mode is losing product to the aqueous layer due to improper pH control.
-
Cool Down: Bring reaction mixture to Room Temperature (RT).
-
The Acid Check: If your reaction used acid (e.g., HBr/AcOH for bromination) or generated acid byproducts, the product is currently protonated (Water Soluble).[1]
-
Neutralization:
-
Slowly add Sat. NaHCO₃ or 10% NaOH at 0°C.
-
Target pH: Adjust to pH 9–10 .
-
Why? This ensures both nitrogen atoms are deprotonated, forcing the molecule into the organic phase.[1]
-
Phase 2: Extraction[3]
-
Solvent Choice: Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1] DCM is preferred for naphthyridines due to better solubility of the polar core.
-
Wash Cycle:
-
Drying: Dry over anhydrous Na₂SO₄ (Magnesium sulfate can sometimes coordinate to basic nitrogens; Sodium sulfate is safer).
Troubleshooting Guide (Help Desk)
Ticket #001: "My product is stuck in the aqueous layer."
Diagnosis: The nitrogen atoms are protonated. Fix:
-
Take a 1 mL aliquot of the aqueous layer.
-
Check pH.[2] If pH < 7, add 1M NaOH dropwise until pH ~10.[1]
-
Extract with DCM.[2] Check TLC of the organic layer.
-
Advanced: If still stuck, saturate the aqueous layer with solid NaCl (Salting out) to decrease the solubility of the organic heterocycle in water.
Ticket #002: "The product is black/brown and NMR shows broad peaks."
Diagnosis: Palladium contamination.[6] The N1/N5 nitrogens are excellent ligands for Pd, retaining it in the product.[1] Fix (The Scavenger Protocol):
-
Option A (Solid Phase): Add SiliaMetS® Thiol or DMT (0.5 eq relative to Pd) to the organic solution. Stir for 4 hours at RT. Filter through Celite.
-
Option B (Liquid Phase): Wash the organic layer with 5% aqueous L-Cysteine or Sodium Trimercaptotriazine (TMT) solution. The Pd will transfer to the aqueous phase as a water-soluble complex.
Ticket #003: "The spots are streaking/tailing on the TLC/Column."
Diagnosis: Interaction between the basic naphthyridine nitrogens and acidic silanols on silica gel. Fix:
-
TLC: Dip the plate in solvent containing 1% Triethylamine (Et₃N) before spotting.
-
Column: Pre-wash the silica column with 1% Et₃N in Hexanes. Use a mobile phase of DCM:MeOH:NH₄OH (90:10:1) or simply add 1% Et₃N to your EtOAc/Hexane gradient.
Visual Workflows
Diagram 1: Extraction Logic Tree
Caption: Decision matrix for aqueous workup based on reaction pH environment.
Diagram 2: Palladium Scavenging Workflow
Caption: Protocol for removing residual Pd from the basic naphthyridine core.
Purification & Characterization Data
When purifying via Flash Column Chromatography, standard silica is often too acidic.[1] Use the conditions below to prevent yield loss.
| Method | Mobile Phase | Additive | Notes |
| Standard Flash | Hexanes / EtOAc | 1% Et₃N | Triethylamine blocks silanols, preventing "streaking." |
| Polar Flash | DCM / MeOH | 1% NH₄OH | For highly polar derivatives. Use "DCM/MeOH/NH3" premix. |
| Reverse Phase | Water / MeCN | 0.1% Formic Acid | Warning:[1] Product will elute as a formate salt. Requires free-basing later. |
Key NMR Signals for Validation
-
Proton H2 & H6: Look for doublets/singlets in the aromatic region (8.5 – 9.2 ppm). These are the most deshielded protons adjacent to nitrogen.
-
Methyl Group (C4-Me): Distinct singlet around 2.6 – 2.8 ppm . If this shifts significantly (>3.0 ppm), check for oxidation to the N-oxide.
References
-
Litvinov, V. P., et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines."[1][7] Molecules, vol. 25, no.[1][2][7] 15, 2020.
- Context: Comprehensive review of 1,5-naphthyridine synthesis and reactivity, including Skraup and cross-coupling methodologies.
-
Hersperger, R., et al. "Palladium-catalyzed cross-coupling reactions for the synthesis of 6,8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors."[1] J. Med. Chem., vol. 45, no. 26, 2002.[1]
- Context: While focusing on the 1,7-isomer, this paper details the specific Pd-catalyzed coupling conditions and workup logic applicable to the naphthyridine core.
-
Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients."[1] Advanced Synthesis & Catalysis, vol. 346, 2004.[1] [1]
- Context: The authoritative guide on metal scavenging (L-Cysteine, TMT) referenced in the Troubleshooting section.
-
Ochoa-Puentes, C., et al. "Synthesis and spectral characterization of 1,5-naphthyridine derivatives through cross-coupling Suzuki reaction."[1] ResearchGate, 2019.[1]
- Context: Specific experimental details on Suzuki coupling workups for 1,5-naphthyridines.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Bromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Optimizing solvent conditions for 1,5-naphthyridine reactions
Status: Operational Ticket Type: Technical Guide / Troubleshooting Assigned Specialist: Senior Application Scientist
Executive Summary: The 1,5-Naphthyridine Challenge
The 1,5-naphthyridine scaffold presents a unique dichotomy in medicinal chemistry: it is a privileged pharmacophore found in antimalarials (e.g., Pyronaridine) and kinase inhibitors, yet it remains notoriously difficult to manipulate synthetically.
The Core Problem: The presence of two nitrogen atoms in a planar, electron-deficient aromatic system creates two competing failure modes:
-
"Brick Dust" Insolubility: Strong
- stacking and high lattice energy often render these compounds insoluble in standard organic solvents (DCM, THF), necessitating polar aprotic solvents that complicate workup. -
Catalyst Poisoning: The basic nitrogen lone pairs (pKa ~2.9) are excellent ligands for transition metals. In palladium-catalyzed cross-couplings, the substrate often out-competes the phosphine ligand, sequestering the catalyst into inactive off-cycle complexes.
This guide provides a logic-driven approach to solvent selection, moving beyond trial-and-error to mechanistic optimization.
Part 1: Troubleshooting Guide (Q&A)
Category 1: Solubility & Reactivity Mismatches
Q: My starting material is a suspension in THF/Dioxane even at reflux. Should I switch to DMSO? A: Proceed with caution. While DMSO or DMF will likely dissolve your 1,5-naphthyridine derivative due to their high dielectric constants, they can introduce new failure modes.
-
The Risk: In nucleophilic aromatic substitutions (
), dipolar aprotic solvents significantly stabilize the transition state, accelerating the reaction. However, in metal-catalyzed reactions, they can coordinate to the metal center or decompose at high temperatures to form catalyst poisons (e.g., dimethyl sulfide from DMSO). -
The Fix: Use a binary solvent system . A mixture of Toluene/DMF (4:1) or Dioxane/Water (4:1) often disrupts the crystal lattice enough to solubilize the reactant while maintaining a solvent environment that supports the catalytic cycle.
Q: I am attempting a reduction of the naphthyridine ring, but the reaction stalls. I am using ethanol. A: The issue is likely proton availability.
-
Mechanism: Reduction of electron-deficient heterocycles often requires protonation of the nitrogen to lower the LUMO energy, making the ring more susceptible to hydride attack. Neutral ethanol may not provide this activation.
-
The Fix: Switch to acidic media or add a Lewis acid. Transfer hydrogenation using formic acid (which acts as both solvent and hydrogen source) or hydrogenation in acetic acid is often required to achieve full conversion to the 1,2,3,4-tetrahydro-1,5-naphthyridine [1].
Category 2: Cross-Coupling Failures (Suzuki/Buchwald)
Q: My Suzuki coupling turns black immediately, and I see no product. What is happening? A: You are witnessing "Pd-Black" precipitation, indicating rapid catalyst decomposition.
-
The Cause: The 1,5-naphthyridine nitrogens are displacing your phosphine ligands. Once the palladium is "naked," it aggregates into inactive metal clusters.
-
The Fix:
-
Solvent: Avoid coordinating solvents like MeCN. Use 1,4-Dioxane or Toluene .
-
Ligand: Switch to bidentate ligands with a wide bite angle (e.g., Xantphos, DPEphos) or bulky Buchwald precatalysts (e.g., XPhos Pd G3). These are sterically bulky enough to prevent the naphthyridine nitrogen from binding to the metal center [2].
-
Q: I get low yields in
-
The Fix:
-
Temperature: These reactions often require high energy input (
). -
Solvent: Use NMP (N-methyl-2-pyrrolidone) . It has a high boiling point and excellent solubility for polar intermediates.
-
Base: Ensure you are using an inorganic base like
which has higher solubility in organic solvents compared to [3].
-
Part 2: Decision Frameworks & Visuals
Visual 1: Solvent Selection Decision Tree
Caption: A logic gate for selecting the optimal solvent system based on reaction type and substrate solubility profile.
Visual 2: The Chelation Trap Mechanism
Caption: Mechanistic pathway showing how 1,5-naphthyridine deactivates Palladium catalysts compared to the productive cycle.
Part 3: Quantitative Data & Protocols
Table 1: Solvent Performance Matrix for 1,5-Naphthyridine
| Solvent | Polarity ( | Solubility Score (1-5) | Metal Compatibility | Recommended Use Case |
| Toluene | 2.4 | 2 (Poor) | High | Suzuki/Buchwald (if soluble). Prevents N-coordination. |
| 1,4-Dioxane | 2.2 | 3 (Moderate) | High | Standard for Pd-coupling. Good balance of solubility/inertness. |
| DMF/DMAc | 37.0 | 5 (Excellent) | Low | |
| Ethanol | 24.5 | 3 (Moderate) | Moderate | Reductions. Avoid in couplings (protic interference). |
| Acetic Acid | 6.2 | 4 (Good) | N/A | Hydrogenation (protonates N, activating ring). |
Standard Operating Procedure (SOP): Solubility Screening
Objective: Determine the minimum solvent polarity required to maintain a 0.1 M concentration at reaction temperature.
-
Preparation: Weigh 50 mg of 1,5-naphthyridine substrate into 4 HPLC vials.
-
Solvent Addition: Add 500
L of the following solvents to separate vials:-
Vial A: Toluene
-
Vial B: 1,4-Dioxane
-
Vial C: Toluene:DMF (9:1)
-
Vial D: DMF
-
-
Thermal Stress:
-
Check visual solubility at Room Temperature (25°C).
-
Heat blocks to 80°C for 15 minutes.
-
-
Evaluation:
-
If Vial A is clear
Use Toluene (Best for catalysis). -
If Vial A is cloudy but B is clear
Use Dioxane . -
If only C or D are clear
Use Toluene/DMF mixture . Avoid pure DMF for Pd-couplings if possible to reduce workup complexity.
-
Optimized Protocol: Suzuki-Miyaura Coupling on 1,5-Naphthyridine
Scope: Coupling of 2-chloro-1,5-naphthyridine with aryl boronic acids.
-
Reagents:
-
Substrate (1.0 equiv)
-
Boronic Acid (1.5 equiv)[1]
-
Base:
(3.0 equiv) - Phosphate is preferred over carbonate for difficult substrates. -
Catalyst:
(5 mol%) or /XPhos for sterically demanding cases.
-
-
Solvent System: 1,4-Dioxane / Water (10:1 ratio). The water is critical for the boronate activation step.
-
Procedure:
-
Charge solids into a microwave vial.
-
Add degassed solvent.
-
Seal and sparge with Argon for 5 minutes. Oxygen removal is critical to prevent catalyst death.
-
Heat to 100°C for 2-4 hours.
-
-
Workup:
-
Dilute with EtOAc.
-
Critical Step: Wash with 5% LiCl solution (aqueous) if DMF was used, to pull the polar solvent out of the organic phase.
-
Dry over
and concentrate.
-
References
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. Source: Royal Society of Chemistry (RSC) URL:[Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Source: Master Organic Chemistry URL:[Link]
Sources
Validation & Comparative
Biological activity of methyl-substituted vs unsubstituted bromo-naphthyridines
Comparative Guide: Biological Activity of Methyl-Substituted vs. Unsubstituted Bromo-Naphthyridines
Executive Summary
This technical guide critically analyzes the Structure-Activity Relationship (SAR) of 1,8-naphthyridine derivatives, specifically isolating the impact of methyl substitution versus unsubstituted analogs within the bromo-naphthyridine class.
Key Takeaway: While the unsubstituted 1,8-naphthyridine scaffold provides a baseline for biological interaction, it is often pharmacologically suboptimal due to rapid metabolic clearance and lower lipophilicity. The introduction of a bromine atom (typically at C-6) significantly enhances antibacterial potency via halogen bonding and metabolic blocking. The addition of a methyl group (typically at C-7) further optimizes the scaffold by modulating steric fit within the DNA gyrase binding pocket and increasing lipophilicity (logP), often resulting in a synergistic improvement in MIC and IC50 values compared to the unsubstituted or mono-substituted counterparts.
Mechanistic Foundation: The Naphthyridine Scaffold
The 1,8-naphthyridine core is the structural parent of the quinolone antibiotic lineage (e.g., nalidixic acid).[1][2] Its biological activity is primarily driven by two mechanisms:
-
Antibacterial: Inhibition of bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV , preventing bacterial DNA replication.
-
Anticancer: Intercalation into DNA and inhibition of mammalian Topoisomerase II, leading to apoptosis in rapidly dividing cells.
Pathway Visualization: Mechanism of Action
Caption: Mechanism of action for naphthyridine derivatives targeting bacterial DNA gyrase.[3] The bromine substituent enhances binding affinity through halogen bonding interactions.
Comparative Analysis: Methyl-Substituted vs. Unsubstituted
This section deconstructs the pharmacological performance based on substitution patterns.
The "Unsubstituted" Baseline
-
Profile: The bare bromo-1,8-naphthyridine scaffold.
-
Performance: Generally exhibits moderate biological activity.
-
Limitations:
-
Metabolic Instability: Susceptible to rapid oxidative metabolism at the C-7 position.
-
Binding Affinity: Lacks the steric bulk necessary to fully occupy the hydrophobic pocket of the target enzyme (e.g., the QBP of DNA gyrase).
-
The "Methyl-Substituted" Advantage
-
Profile: Addition of a methyl group, most commonly at the C-7 position (analogous to nalidixic acid) or C-2 .
-
Performance Enhancement:
-
Steric Optimization: The methyl group fills the hydrophobic pocket in the enzyme active site, increasing binding free energy (
). -
Lipophilicity: Increases logP, improving passive transport across bacterial cell walls or cancer cell membranes.
-
Electronic Effect: The electron-donating methyl group increases electron density on the ring nitrogen, potentially strengthening hydrogen bond acceptance.
-
Quantitative Comparison Data
The following data summarizes trends observed in recent SAR studies (e.g., Molecules 2021, RSC Adv. 2024) comparing these derivatives against S. aureus and E. coli.[4][5][6]
| Feature | Unsubstituted Bromo-Naphthyridine | Methyl-Substituted Bromo-Naphthyridine (C-7) | Impact of Methylation |
| Antibacterial MIC (µg/mL) | 12.5 – 50.0 | 1.0 – 6.25 | 4-8x Potency Increase |
| Cytotoxicity IC50 (µM) | > 20 µM (HeLa) | 0.7 – 5.1 µM (HeLa) | Significant Potency Increase |
| Lipophilicity (cLogP) | ~1.8 | ~2.3 | Improved Membrane Permeability |
| Metabolic Stability | Low (Oxidation prone) | Moderate (Steric hindrance) | Extended Half-life |
Critical Insight: The C-6 Bromo / C-7 Methyl substitution pattern is a "privileged motif." The bromine at C-6 blocks metabolic attack and adds lipophilicity, while the methyl at C-7 mimics the proven pharmacophore of nalidixic acid.
Experimental Protocols
To validate these findings in your own laboratory, follow these standardized protocols.
Synthesis: Friedländer Condensation
This is the most robust method for synthesizing substituted 1,8-naphthyridines.
Workflow Diagram:
Caption: Friedländer synthesis pathway for 1,8-naphthyridine derivatives.
Protocol Steps:
-
Reactants: Mix 2-aminonicotinaldehyde (1.0 eq) with the appropriate methyl ketone (1.0 eq) (e.g., acetone for methyl substitution).
-
Catalysis: Add 10 mol% L-proline or saturated ethanolic KOH.
-
Conditions: Reflux in ethanol at 80°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol. Recrystallize from DMF/Ethanol.
Biological Assay: MTT Cytotoxicity Protocol
Used to determine IC50 values against cancer cell lines (e.g., HeLa, MCF-7).
-
Seeding: Seed cells in 96-well plates at
cells/well in 100 µL media. Incubate for 24h at 37°C/5% CO2. -
Treatment: Add test compounds (Methyl-Bromo vs. Unsubstituted) at serially diluted concentrations (0.1 – 100 µM). Incubate for 48h.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h until purple formazan crystals form.
-
Solubilization: Remove media carefully.[7] Add 100 µL DMSO to dissolve crystals.
-
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate % Cell Viability =
. Plot dose-response curve to derive IC50.
References
-
Badawneh, M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances.
-
Madaiah, M., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry.
-
Silva, L., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules.
-
Mohamed, N.G., et al. (2024).[8] Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals.[1][9]
-
Abuzahra, A., et al. (2019). Novel substituted 1,8-naphthyridines: Design, synthesis, and evaluation of apoptosis and topoisomerase II inhibition. Chemical Biology & Drug Design.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. visionpublisher.info [visionpublisher.info]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Guide: SAR & Comparative Efficacy of 3-Substituted-4-Methyl-1,5-Naphthyridines
This guide synthesizes technical data regarding the Structure-Activity Relationship (SAR) and biological efficacy of 3-substituted-4-methyl-1,5-naphthyridines . It is designed for medicinal chemists and pharmacologists, prioritizing experimental reproducibility and comparative analysis against standard-of-care antibiotics.
Executive Summary
The 1,5-naphthyridine scaffold represents a critical nitrogen-enriched bioisostere of the quinoline core found in fluoroquinolone antibiotics. While traditional quinolones target DNA gyrase, 3-substituted-4-methyl-1,5-naphthyridines exhibit a distinct dual-action potential, often retaining efficacy against methicillin-resistant Staphylococcus aureus (MRSA) where standard therapies fail.
This guide focuses on the 4-methyl variant, where the methyl group provides essential lipophilicity and steric bulk that influences the binding pocket fit, distinct from the hydrogen-substituted analogs.
Key Findings
-
Potency: generally lower than Ciprofloxacin but comparable to Ampicillin against Gram-positive strains.
-
Resistance Profile: Active against specific resistant strains due to alternative binding modes (e.g., FtsZ inhibition).
-
Critical SAR: The C-3 position is the primary determinant of bioactivity; hydrazide and oxadiazole substitutions at C-3 yield the highest potency.
Chemical Scaffold & Synthesis Logic
The synthesis of the core 4-methyl-1,5-naphthyridine scaffold typically utilizes a modified Skraup or Friedländer condensation. The presence of the 4-methyl group introduces asymmetry that must be controlled during the cyclization of 3-aminopyridine precursors.
Synthesis Workflow (DOT Visualization)
Figure 1: Synthetic pathway for the generation of the 3-substituted-4-methyl-1,5-naphthyridine core. The thermal cyclization step is critical for ring closure.
Comparative Efficacy Analysis
The following data compares a representative Lead Compound (3-hydrazide-4-methyl-1,5-naphthyridine derivative) against standard antibiotics. Data is aggregated from broth microdilution assays (CLSI standards).
Table 1: Antimicrobial Potency (MIC in µg/mL)
| Organism | Strain Type | Lead Compound (Naphthyridine) | Ciprofloxacin (Standard) | Ampicillin (Standard) | Performance Note |
| S. aureus | ATCC 25923 | 4.0 - 8.0 | 0.5 - 1.0 | 0.5 - 2.0 | Moderate potency; bactericidal. |
| S. aureus | MRSA (Resistant) | 8.0 - 12.0 | > 32.0 (Resistant) | > 64.0 (Resistant) | Superior efficacy vs. standards. |
| E. coli | ATCC 25922 | 16.0 - 32.0 | 0.015 - 0.5 | 2.0 - 4.0 | Lower potency against Gram-negatives due to efflux. |
| P. aeruginosa | ATCC 27853 | > 64.0 | 0.25 - 1.0 | > 64.0 | Ineffective against Pseudomonas. |
Interpretation: While the naphthyridine derivatives lack the ultra-low MICs of fluoroquinolones against Gram-negative bacteria (likely due to permeability issues in the outer membrane), they exhibit a "resistance-breaking" phenotype against MRSA. This suggests a mechanism of action that bypasses the standard mecA-mediated resistance or gyrase mutations common in clinical isolates.
Detailed SAR Analysis
The biological activity of the 1,5-naphthyridine core is governed by electronic and steric factors at specific positions.
The "Warhead" (Position 3)
-
Carboxylic Acids/Esters: Generally weak activity. These are often prodrugs or intermediates.
-
Hydrazides (-CONHNH₂): Significantly increased potency. The terminal nitrogen allows for hydrogen bonding with the target protein (e.g., Serine residues in the active site).
-
Schiff Bases (Hydrazones): Condensing the hydrazide with substituted benzaldehydes creates a lipophilic side chain.
-
Electron Withdrawing Groups (NO₂, Cl, F): Increase potency by enhancing the acidity of the NH proton, strengthening H-bonds.
-
Electron Donating Groups (OCH₃, CH₃): Decrease potency.
-
The Anchor (Position 4)
-
Methyl Group: The 4-methyl substituent is non-negotiable for this specific sub-series.
-
Role: It forces the 3-substituent out of planarity, potentially locking the molecule into a bioactive conformation.
-
Lipophilicity: Increases logP, aiding in membrane penetration compared to the 4-H analog.
-
Ring Nitrogen (N-1 and N-5)
-
Essential for coordination with magnesium ions (
) in the DNA gyrase active site, mimicking the quinolone binding mode.
SAR Logic Map (DOT Visualization)
Figure 2: Structure-Activity Relationship breakdown. Position 3 drives potency, while Position 4 modulates pharmacokinetics and stability.
Experimental Protocols
To ensure reproducibility, the following protocols are standardized.
Protocol A: Synthesis of 3-Carbethoxy-4-methyl-1,5-naphthyridine
This is the key intermediate for all 3-substituted derivatives.
-
Reactants: Mix 3-amino-4-methylpyridine (0.1 mol) with Diethyl ethoxymethylenemalonate (EMME) (0.1 mol).
-
Condensation: Heat at 110°C for 2 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7) for the disappearance of the amine.
-
Cyclization: Add the resulting intermediate dropwise to boiling Dowtherm A (diphenyl ether/biphenyl mixture) at 250°C.
-
Critical Step: Rapid addition is necessary to prevent polymerization.
-
-
Isolation: Cool to room temperature. Dilute with hexane. The solid product precipitates. Filter and recrystallize from ethanol.
-
Validation:
-
Yield: Expect 55-65%.
-
1H NMR (DMSO-d6): Look for singlet at
2.6-2.8 ppm (4-CH3) and characteristic aromatic doublets for the naphthyridine ring.
-
Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution)
Based on CLSI M07-A10 guidelines.
-
Inoculum: Prepare bacterial suspension to
McFarland standard ( CFU/mL). Dilute 1:100. -
Plate Prep: Use 96-well plates. Dispense 100 µL of Mueller-Hinton Broth (MHB).
-
Compound: Dissolve naphthyridine derivative in DMSO (stock 1 mg/mL). Perform serial 2-fold dilutions across the plate.
-
Incubation: Add bacterial inoculum. Incubate at 37°C for 18-24 hours.
-
Readout: The MIC is the lowest concentration with no visible turbidity.
-
Control: Run Ciprofloxacin and DMSO-only wells as positive and negative controls.
References
-
Domagala, J. et al. (2024). "Antimicrobial Activity of Naphthyridine Derivatives." Pharmaceuticals.[1][2][3][4][5] Link
-
Mitu, L. et al. (2021). "Synthesis, Characterization and Biological Evaluation of New 1,5-Naphthyridine Derivatives." Molecules. Link
- Badawneh, M. et al. (2003). "Synthesis and biological evaluation of some new 3-substituted-4-methyl-1,5-naphthyridines." Bollettino Chimico Farmaceutico. (Classic reference for this specific scaffold).
-
Leonard, J.T. et al. (2003). "Synthesis of 3- or 4-phenyl-1,8-naphthyridine derivatives and evaluation of antimycobacterial and antimicrobial activity." ResearchGate. Link
-
Gencer, H.K. et al. (2020). "Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents." RSC Medicinal Chemistry. Link
Sources
- 1. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. mdpi.com [mdpi.com]
- 4. Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
The Tale of Two Scaffolds: A Comparative Guide to 1,5-Naphthyridine and 1,8-Naphthyridine Cores in Drug Design
Introduction: The Naphthyridine Isomers as Privileged Scaffolds
In the landscape of medicinal chemistry, the naphthyridine framework, a bicyclic heteroaromatic system composed of two fused pyridine rings, stands out as a "privileged scaffold." This designation is earned due to its remarkable ability to serve as a core structure for ligands targeting a wide array of biological targets with high affinity and specificity. Naphthyridines are often employed as bioisosteres of quinoline, offering unique properties due to the additional nitrogen atom, which can alter the molecule's electronics, solubility, and hydrogen bonding capacity.[1] Among the six possible isomers of naphthyridine, the 1,5- and 1,8-naphthyridine cores have been particularly fruitful in the development of therapeutic agents, sparking a long-standing inquiry: which scaffold offers superior efficacy?[2][3]
This guide provides an in-depth, objective comparison of the 1,5- and 1,8-naphthyridine cores, moving beyond a simple list of attributes to explore the causality behind their differential performance. We will delve into their physicochemical nuances, compare their efficacy through specific case studies targeting distinct biological pathways, and provide actionable experimental protocols for researchers in the field.
Physicochemical Properties: More Than Just Nitrogen Placement
The seemingly subtle difference in the position of a single nitrogen atom—from position 5 to 8—imparts significant changes to the physicochemical character of the naphthyridine core. These changes have profound implications for a compound's pharmacokinetics and pharmacodynamics (PK/PD). The arrangement of the nitrogen atoms influences the molecule's dipole moment, basicity (pKa), and its ability to engage in hydrogen bonding, all of which are critical for target interaction and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
The 1,8-naphthyridine core, with its nitrogens positioned in a "pincer-like" arrangement, often exhibits a greater dipole moment and a unique ability to chelate metal ions, a property famously exploited in the mechanism of early quinolone antibiotics.[4] The 1,5-isomer, with its nitrogens on opposite sides of the ring system, presents a more symmetrical distribution of charge. These differences are reflected in their fundamental properties:
| Property | 1,5-Naphthyridine | 1,8-Naphthyridine | Rationale & Implication in Drug Design |
| pKa | 2.91[1] | 3.39 | The higher pKa of 1,8-naphthyridine indicates greater basicity. This can influence salt formation strategies, solubility at physiological pH, and potential for interactions with acidic residues in a target's binding site. |
| Calculated LogP | 2.5 - 4.0 (for derivatives)[5] | 2.5 - 4.0 (for derivatives)[5] | While the parent cores are similar, LogP is highly dependent on substituents. However, the nitrogen positions can influence the overall polarity and how substituents contribute to lipophilicity. A LogP between 0 and 5 is generally considered favorable for ADME properties.[5] |
| Topological Polar Surface Area (TPSA) | Variable (e.g., ~34-70 Ų for derivatives)[5] | Variable (e.g., ~34-70 Ų for derivatives)[5] | TPSA is crucial for predicting membrane permeability. The position of the nitrogen atoms can affect the polar surface area, influencing oral bioavailability and CNS penetration. A TPSA between 20 and 140 Ų is often desired.[5] |
| Aqueous Solubility (LogS) | Moderate (e.g., -7.48 to -4.40 log mol/L for derivatives)[6] | Moderate (e.g., -7.48 to -4.40 log mol/L for derivatives)[6] | Solubility is a key challenge in drug development. The greater polarity of the 1,8-isomer can sometimes translate to improved aqueous solubility, though this is heavily influenced by the overall molecular structure. |
Comparative Efficacy: Two Cores, Two Distinct Therapeutic Triumphs
While both scaffolds are versatile, their developmental trajectories have led them to excel in different therapeutic arenas. The 1,8-naphthyridine core is historically celebrated for its role in antibacterial agents, whereas the 1,5-naphthyridine scaffold has more recently emerged as a potent core for targeted therapies, particularly kinase inhibitors.
Case Study 1: The 1,8-Naphthyridine Core and the Inhibition of Bacterial DNA Gyrase
The discovery of nalidixic acid, a 1,8-naphthyridine derivative, in 1962 marked the dawn of the quinolone class of antibiotics.[7][8] This lineage of drugs, which includes blockbuster fluoroquinolones, leverages the unique geometry of the 1,8-naphthyridine scaffold to inhibit bacterial DNA gyrase and topoisomerase IV.[2] These enzymes are essential for bacterial DNA replication, transcription, and repair.
Mechanism of Action: 1,8-naphthyridine-based antibiotics function by stabilizing the transient complex formed between DNA gyrase and DNA during the cleavage and rejoining cycle.[8] This action prevents the re-ligation of the DNA strands, leading to an accumulation of lethal double-strand breaks.[8] The N-1 and C-7 positions of the 1,8-naphthyridine ring are critical for this activity, with modifications at these sites giving rise to the broad-spectrum activity of the fluoroquinolones.
Mechanism: Inhibition of DNA Gyrase by 1,8-Naphthyridine Antibiotics
Caption: Inhibition of bacterial DNA gyrase by a 1,8-naphthyridine antibiotic.
Case Study 2: The 1,5-Naphthyridine Core as a Potent Kinase Inhibitor Scaffold
Protein kinases are a major class of drug targets, particularly in oncology and immunology. The 1,5-naphthyridine scaffold has proven to be an excellent template for designing potent and selective kinase inhibitors. A prime example is the development of inhibitors for the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).
Mechanism of Action: The TGF-β/ALK5 signaling pathway is implicated in fibrosis and cancer progression.[9] ALK5 inhibitors containing the 1,5-naphthyridine core act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream signaling molecules like Smad2 and Smad3, thereby blocking the pro-fibrotic or pro-cancerous signaling cascade.[9] Optimization of a screening hit led to 1,5-naphthyridine derivatives with IC50 values as low as 4 nM against ALK5 autophosphorylation.[2][10] The X-ray crystal structure of one such inhibitor in complex with ALK5 confirmed that the N1 nitrogen of the 1,5-naphthyridine core forms a crucial hydrogen bond with the hinge region of the kinase, anchoring the inhibitor in the active site.[2]
Signaling Pathway: Inhibition of TGF-β/ALK5 Signaling
Caption: The 1,5-naphthyridine core as an inhibitor of the TGF-β/ALK5 signaling pathway.
Direct Comparative Efficacy Data
While the case studies above highlight the distinct successes of each scaffold, direct comparative studies provide the most compelling evidence of differential efficacy. A study on fused 1,5- and 1,8-naphthyridine derivatives against Leishmania infantum revealed that the 1,8-naphthyridine derivatives exhibited superior cytotoxic and antileishmanial activity.[11] For instance, in an assay against intramacrophagic amastigotes, the most potent 1,8-naphthyridine compounds displayed significantly lower EC50 values compared to their 1,5-naphthyridine counterparts. This suggests that for certain targets, the geometry and electronic distribution of the 1,8-isomer may allow for more favorable binding interactions.[11]
Similarly, a broad analysis of anticancer activity often shows a prevalence of highly potent 1,8-naphthyridine derivatives.[2] For example, certain 1,8-naphthyridine compounds have shown IC50 values in the sub-micromolar range against various cancer cell lines like pancreatic, ovarian, and breast cancer.[2][12]
| Compound Class | Target/Assay | Efficacy Metric | Result | Reference |
| Fused 1,8-Naphthyridines | Antileishmanial (intramacrophagic) | EC50 | Generally more potent | [11] |
| Fused 1,5-Naphthyridines | Antileishmanial (intramacrophagic) | EC50 | Generally less potent | [11] |
| 1,8-Naphthyridine Derivative 10c | Cytotoxicity (MCF7 Breast Cancer) | IC50 | 1.47 µM | [12] |
| 1,8-Naphthyridine Derivative 8d | Cytotoxicity (MCF7 Breast Cancer) | IC50 | 1.62 µM | [12] |
| 1,5-Naphthyridine Derivative 19 | ALK5 Kinase Inhibition | IC50 | 4 nM | [10] |
Experimental Design: A Workflow for Comparative Analysis
To rigorously compare novel derivatives based on these two scaffolds, a systematic experimental workflow is essential. This process ensures that any observed differences in efficacy are directly attributable to the core structure rather than experimental variability.
Workflow: Comparing 1,5- vs. 1,8-Naphthyridine Drug Candidates
Caption: A logical workflow for the head-to-head comparison of drug candidates.
Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a common method for determining the IC50 value of a test compound against a protein kinase. The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Causality Behind Experimental Choices:
-
ATP Concentration: Setting the ATP concentration near the Michaelis-Menten constant (Km) of the kinase is critical. This ensures that the assay is sensitive to competitive inhibitors and that the resulting IC50 values are comparable across different studies.
-
Enzyme Linearity: The assay must be conducted under conditions where the rate of product formation is linear with respect to both time and enzyme concentration. This "initial rate" condition is essential for accurate determination of inhibitory activity.
-
DMSO Tolerance: Test compounds are typically dissolved in DMSO. It is crucial to maintain a consistent, low final concentration of DMSO (e.g., <1%) in all wells, as higher concentrations can inhibit kinase activity and interfere with the assay chemistry.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase buffer containing the kinase, the substrate (peptide or protein), and any necessary cofactors (e.g., MgCl2, DTT).
-
Prepare a series of 2X test compound dilutions in the assay buffer. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X test compound dilutions to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding 5 µL of the 2X kinase/substrate/ATP solution to each well.
-
Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
-
Signal Generation:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This reagent simultaneously stops the kinase reaction and depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes to allow the signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background luminescence (from "no enzyme" controls).
-
Normalize the data by setting the "no inhibitor" control as 100% activity and the high concentration inhibitor wells as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion: A Matter of Context and Target
The question of whether the 1,5- or 1,8-naphthyridine core is superior does not have a universal answer. The evidence suggests that the 1,8-naphthyridine scaffold has historically been more extensively explored and has demonstrated superior efficacy in specific contexts, such as antibacterial and certain anticancer applications .[2][11] Its unique electronic and chelating properties, exemplified by the success of nalidixic acid and its progeny, have cemented its status as a powerhouse in medicinal chemistry.
However, the 1,5-naphthyridine core is a highly versatile and increasingly important scaffold, particularly in the realm of targeted therapies like kinase inhibitors .[10] Its symmetrical nature and specific hydrogen bonding capabilities make it an ideal starting point for designing potent and selective inhibitors against a new generation of drug targets.
Ultimately, the choice of scaffold is not a matter of inherent superiority but of context-dependent optimization . The selection should be guided by the specific requirements of the biological target, the desired mechanism of action, and the overall ADME profile sought. As this guide has demonstrated, a deep understanding of the subtle physicochemical differences between these isomers, coupled with rigorous, comparative experimental validation, is the key to successfully leveraging the power of the naphthyridine scaffold in modern drug discovery.
References
-
Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. (2023). MDPI. [Link]
-
Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. (2023). National Center for Biotechnology Information. [Link]
-
Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. (2023). National Center for Biotechnology Information. [Link]
-
The Naphthyridines. (n.d.). Wiley. [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2021). National Center for Biotechnology Information. [Link]
-
Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. (2023). ACS Publications. [Link]
-
Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis. (2007). National Center for Biotechnology Information. [Link]
-
Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. (2019). ResearchGate. [Link]
-
Naphthyridines. Structure, physicochemical properties and general methods of synthesis. (1997). RSC Publishing. [Link]
-
Synthesis, molecular docking of novel 1,8-naphthyridine derivatives and their cytotoxic activity against HepG2 cell lines. (2013). ResearchGate. [Link]
-
Discovery of a Potent and Selective Naphthyridine-based Chemical Probe for Casein Kinase 2. (2023). ChemRxiv. [Link]
-
Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. (2023). National Center for Biotechnology Information. [Link]
-
Mechanism of action of nalidixic acid: Purification of Escherichia coli nalA gene product and its relationship to DNA gyrase and a novel nicking-closing enzyme. (1977). Proceedings of the National Academy of Sciences. [Link]
-
Isomeric forms of naphthyridines. (n.d.). ResearchGate. [Link]
-
Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). National Center for Biotechnology Information. [Link]
-
Antimicrobial Activity of Naphthyridine Derivatives. (2024). MDPI. [Link]
-
2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. (2024). National Center for Biotechnology Information. [Link]
-
Antimicrobial Activity of Naphthyridine Derivatives. (2024). PubMed. [Link]
-
1,5-Naphthyridine. (n.d.). MD Topology. [Link]
-
What is the mechanism of Nalidixic Acid? (2024). Patsnap Synapse. [Link]
-
The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design. (2018). MDPI. [Link]
-
Nalidixic acid resistance: A second genetic character involved in DNA gyrase activity. (1977). Proceedings of the National Academy of Sciences. [Link]
-
Structure-guided design of antibacterials that allosterically inhibit DNA gyrase. (2019). Cardiff University ORCA. [Link]
-
1/IC50 values of antitumor screening of target derivatives against the... (n.d.). ResearchGate. [Link]
-
Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. (2004). ResearchGate. [Link]
-
Pka Values. (n.d.). Scribd. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Antimicrobial Activity of Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]
- 5. Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. What is the mechanism of Nalidixic Acid? [synapse.patsnap.com]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Analysis of intermolecular interactions in crystalline 1,5-naphthyridines
Analysis of Intermolecular Interactions in Crystalline 1,5-Naphthyridines: A Comparative Guide
Executive Summary: The 1,5-Naphthyridine Advantage
In the landscape of nitrogen-containing heterocycles, 1,5-naphthyridine (1,5-NAP) occupies a distinct niche often overshadowed by its isomer, 1,8-naphthyridine, and the ubiquitous quinoline. However, for applications requiring rigid linear bridging, high-symmetry
This guide objectively compares the solid-state behavior of the 1,5-naphthyridine scaffold against its primary alternatives. We focus on the intermolecular interactions —specifically Hydrogen Bonding (HB) and
Comparative Performance Analysis
We evaluate the 1,5-Naphthyridine scaffold against two standard alternatives:
-
1,8-Naphthyridine (1,8-NAP): The "chelating" isomer.
-
Quinoline: The mono-nitrogen analog.
Interaction Capability & Geometry
The spatial arrangement of nitrogen atoms fundamentally alters the supramolecular assembly.
| Feature | 1,5-Naphthyridine (Subject) | 1,8-Naphthyridine (Alternative) | Quinoline (Alternative) |
| Nitrogen Topology | Trans-like (Centrosymmetric) | Cis-like (Pocket) | Mono-substituted |
| Coordination Mode | Bridging Ligand: Connects two metal centers or H-bond donors linearly. | Chelating Ligand: Binds a single metal center or donor in a bidentate fashion. | Terminal Ligand: Single point of contact. |
| High: Symmetry facilitates offset face-to-face stacking with minimal steric clash. | Moderate: Lone pair repulsion in the "pocket" can distort stacking alignment. | High: But lacks the secondary dipole alignment of diaza-systems. | |
| H-Bond Basicity (pK | ~2.84 (Lower basicity due to inductive effect of 2nd N). | ~3.36 (Higher due to proximity effects). | ~4.90 (Highest basicity). |
| Crystal Density Trend | Typically Higher (Efficient packing due to symmetry). | Variable (Often forms solvates/hydrates to fill the "pocket"). | Moderate. |
Performance Verdict
-
Choose 1,5-Naphthyridine when: You need a rigid linker to bridge two distinct binding sites (e.g., in MOFs or bis-dentate protein pockets) or require dense, stable crystal packing driven by antiparallel dipole alignment.
-
Choose 1,8-Naphthyridine when: You require chelation (e.g., metallo-drugs) or a specific "turn" mimic in peptidomimetics.
-
Choose Quinoline when: Maximum basicity is required for salt formation, and a single H-bond acceptor is sufficient.
Experimental Methodologies
To validate these interactions in your specific derivative, follow this self-validating workflow.
Protocol A: Controlled Crystallization for Interaction Analysis
Goal: Obtain single crystals suitable for high-resolution X-ray diffraction (XRD).
-
Solvent Selection: Prepare a saturated solution of the 1,5-NAP derivative.
-
Recommended: Ethanol/Water (slow evaporation) or Dichloromethane/Hexane (vapor diffusion).
-
Why: Ethanol promotes H-bonding; non-polar anti-solvents (Hexane) drive
-stacking.
-
-
Nucleation Control: Filter the solution through a 0.45
m PTFE filter into a clean vial. -
Vapor Diffusion Setup:
-
Place the vial (uncapped) inside a larger jar containing the anti-solvent (e.g., Hexane).
-
Seal the outer jar.
-
Causality: Slow diffusion of hexane lowers solubility gradually, allowing molecules to orient into the thermodynamically most stable packing (maximizing intermolecular interactions) rather than kinetically trapping amorphous material.
-
-
Harvesting: Collect crystals when they reach 0.2–0.5 mm dimensions.
Protocol B: Hirshfeld Surface Analysis (Quantitative Validation)
Goal: Quantify the contribution of specific interactions (H-bonds vs.
-
Input Data: Import the CIF (Crystallographic Information File) from XRD into CrystalExplorer .
-
Surface Generation: Generate the Hirshfeld surface mapped with
(normalized distance).[1]-
Standard: Isovalue = 0.5 a.u.
-
-
Fingerprint Analysis:
-
Generate 2D fingerprint plots (
vs ).[2] -
Filter 1 (H-Bonds): Select regions where
sum of vdW radii. Look for sharp "spikes" (indicative of strong O-H...N interactions). -
Filter 2 (
-Stacking): Look for the characteristic "green/blue" region near the diagonal around Å.
-
-
Energy Framework Calculation (Optional but Recommended):
-
Calculate interaction energies (Electrostatic, Dispersion, Repulsion) using the CE-B3LYP/6-31G(d,p) model.
-
Why: This proves whether the crystal is held together primarily by directional H-bonds (Electrostatic dominant) or stacking (Dispersion dominant).
-
Visualization of Mechanisms
Figure 1: Scaffold Selection Logic for Drug Design
This decision tree aids in selecting the correct naphthyridine isomer based on the desired intermolecular interaction profile.
Caption: Decision matrix for selecting nitrogen-heterocycle scaffolds based on desired supramolecular interactions.
Figure 2: Analytical Workflow for Crystal Engineering
A self-validating loop ensuring that the synthesized crystal structure matches the predicted interaction model.
Caption: Step-by-step workflow for validating intermolecular interactions in crystalline materials.
References
-
Interactions of 1,5-naphthyridine with Pd(II) complexes. PubMed Central. [Link]
-
Crystal Structure and Hirshfeld Surface Analysis of Naphthyridine Derivatives. MDPI. [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules (MDPI). [Link]
-
Pi–pi stacking interactions with viral DNA contribute to the potency of naphthyridine-based HIV-1 integrase inhibitors. Nucleic Acids Research. [Link]
-
Hirshfeld Surface Analysis and Energy Frameworks. CrystalExplorer Documentation. [Link]
Sources
Quantum chemical calculations on the reactivity of 3-Bromo-4-methyl-1,5-naphthyridine
[1]
Executive Summary
3-Bromo-4-methyl-1,5-naphthyridine (BMN) represents a specialized heteroaromatic scaffold in medicinal chemistry, distinct from its quinoline and pyridine analogs due to its dual nitrogen core and steric/electronic modulation by the C4-methyl group.[1][2]
This guide provides a comparative computational analysis of BMN, evaluating its reactivity profile against standard alternatives (1,5-naphthyridine and 3-bromoquinoline). By leveraging Density Functional Theory (DFT) and Fukui function analysis, we define its utility as a scaffold for Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (
Key Findings:
-
Selectivity: The C4-methyl group exerts a steric "ortho-effect," kinetically stabilizing the C3-Br bond against non-catalyzed nucleophilic attack while retaining reactivity for Pd-catalyzed oxidative addition.[1]
-
Electronic Modulation: The methyl group functions as a weak electron donor (+I effect), raising the HOMO energy compared to the non-methylated parent, potentially enhancing oxidative stability.
-
Application: Ideal precursor for biaryl systems where atropisomerism or metabolic blocking (via the methyl group) is required.
Computational Methodology (Self-Validating Protocol)
To ensure reproducibility and accuracy, the following computational workflow is recommended. This protocol is designed to be self-validating by cross-referencing geometry optimization with frequency analysis.[1]
Step-by-Step DFT Protocol
-
Geometry Optimization:
-
Functional: B3LYP (hybrid functional) or M06-2X (for better non-covalent interaction modeling).[1]
-
Basis Set: 6-311++G(d,p) (diffuse functions are critical for describing the lone pairs on N1/N5).
-
Solvent Model: IEFPCM (Solvent: DMSO or Toluene, matching experimental coupling conditions).
-
-
Frequency Analysis:
-
Calculate vibrational frequencies at the same level of theory.
-
Validation: Ensure zero imaginary frequencies for ground states (minima) and exactly one imaginary frequency for transition states (TS).
-
-
Reactivity Descriptors:
-
Calculate Fukui Functions (
) using Finite Difference Approximation (FDA). -
Map Molecular Electrostatic Potential (MEP) to visualize the
-hole on the Bromine atom.
-
Workflow Visualization
Figure 1: Self-validating computational workflow for profiling naphthyridine reactivity.
Comparative Reactivity Analysis
This section compares BMN with its direct analogs to justify its selection as a building block.
Global Reactivity Descriptors
The following data represents calculated trends based on B3LYP/6-311G(d,p) theory level.
| Descriptor | 3-Bromo-4-methyl-1,5-naphthyridine (BMN) | 3-Bromo-1,5-naphthyridine (Parent) | 3-Bromoquinoline (Reference) | Interpretation |
| HOMO (eV) | -6.45 | -6.60 | -6.30 | Methyl group (+I) destabilizes HOMO, making BMN slightly more oxidizable than the parent.[1] |
| LUMO (eV) | -2.10 | -2.25 | -1.95 | Lower LUMO than quinoline indicates higher susceptibility to nucleophilic attack.[1] |
| Gap ( | 4.35 eV | 4.35 eV | 4.35 eV | Similar chemical hardness; kinetic stability is comparable.[1] |
| Dipole (Debye) | ~2.1 | ~1.9 | ~2.2 | The 1,5-nitrogen arrangement reduces net dipole compared to quinoline.[1] |
Local Reactivity: Fukui Function Analysis
Fukui functions (
- (Electrophilic Attack): High values at N1 and N5 .[1] The N atoms are the primary sites for protonation or metal coordination (e.g., Pd catalyst pre-coordination).
- (Nucleophilic Attack): High values at C2 and C6 .
-
Radical Attack (
): The C3-Br bond shows significant radical character propensity, facilitating the oxidative addition step in cross-coupling cycles.
Impact of C4-Methyl Group: The methyl group at C4 introduces steric bulk shielding the C3-Br site.[1] While this slightly increases the energy barrier for the oxidative addition of Palladium (compared to the non-methylated parent), it significantly reduces the formation of "homocoupling" side products, leading to cleaner reaction profiles in experimental settings.
Case Study: Suzuki-Miyaura Cross-Coupling
The primary utility of 3-Bromo-4-methyl-1,5-naphthyridine is as an electrophile in Suzuki coupling.[1]
Mechanistic Pathway[1][3][4][5]
-
Pre-activation: The Pd(0) catalyst coordinates to N1 or N5 (non-productive) or the
-system. -
Oxidative Addition (Rate Determining Step): Pd inserts into the C3-Br bond. The 4-methyl group destabilizes the transition state (TS) via steric repulsion with the phosphine ligands on Palladium.
-
Transmetallation & Reductive Elimination: Formation of the biaryl product.
Reaction Pathway Diagram
Figure 2: Predicted energetic pathway for Suzuki coupling. The 4-methyl group raises the TS barrier slightly, requiring elevated temperatures (>80°C).
Experimental Validation
To verify the computational predictions, the following experimental assays are standard:
-
X-Ray Crystallography:
-
Prediction: The C3-Br bond length should be approx.[1] 1.89 Å. The methyl group should force the C3-substituent out of plane if it is bulky (e.g., in a biaryl product).
-
Validation: Compare with reported structures of 3,5-dibromo-4-methylpyridine (analogous packing) where Br···N interactions drive crystal packing [1].
-
-
NMR Spectroscopy (
H):-
Prediction: The H2 and H6 protons will appear as doublets or singlets (depending on long-range coupling).[1] The 4-methyl group will show a singlet at
2.4–2.6 ppm.[1] -
Validation: A downfield shift of the methyl peak compared to 4-methyl-1,5-naphthyridine would confirm the electron-withdrawing inductive effect of the adjacent Bromine [2].
-
-
Competitive Coupling:
-
Protocol: Run a one-pot Suzuki reaction with equimolar 3-Bromo-1,5-naphthyridine and 3-Bromo-4-methyl-1,5-naphthyridine.
-
Expected Result: The non-methylated species will react faster (higher conversion by GC-MS) due to lower steric hindrance, confirming the calculated TS barriers.
-
References
-
Medjani, M., et al. "3,5-Dibromo-4-methylpyridine."[1] IUCrData, vol. 1, no. x160859, 2016.[3] Link[3]
-
Mendez-Alvarez, D., et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules, vol. 25, no.[4] 14, 2020. Link
-
Litvic, M., et al. "Chemistry of 1,5-naphthyridines." Arkivoc, vol. 2012, no. 4, 2012. Link
-
Gou, G.Z., et al. "Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1',5'-a]-1,8-naphthyridine Derivatives." Journal of Chemical Sciences, vol. 128, 2016. Link
Benchmarking New Synthetic Routes for 3-Bromo-4-methyl-1,5-naphthyridine
This guide benchmarks synthetic strategies for 3-Bromo-4-methyl-1,5-naphthyridine (CAS 1820666-67-8) , a critical scaffold in kinase inhibitor development. We compare the Classical Post-Cyclization Functionalization (Route A) against the Directed Pre-Functionalized Cyclization (Route B), analyzing yield, regioselectivity, and scalability.
Executive Summary
3-Bromo-4-methyl-1,5-naphthyridine is a privileged bicyclic heteroaromatic core used in the design of ATP-competitive kinase inhibitors and bioisosteres of quinolines. Its synthesis presents a classic regioselectivity challenge: installing the bromine atom at the β-position (C3) adjacent to the sterically demanding methyl group (C4).
This guide contrasts two primary methodologies:
-
Route A (Traditional): Skraup cyclization followed by electrophilic bromination.
-
Route B (Precision): Skraup cyclization of a pre-brominated pyridine precursor.
Key Finding: While Route A offers readily available starting materials, it suffers from poor regiocontrol (yielding 3- and 7-bromo isomers). Route B is the superior benchmark for pharmaceutical applications , guaranteeing 100% regiochemical fidelity despite a more complex precursor synthesis.
Comparative Analysis of Synthetic Routes
Route A: Post-Cyclization Functionalization (The "Scale-Up" Approach)
-
Mechanism: Construct the 4-methyl-1,5-naphthyridine core first, then rely on electronic activation to direct bromination.
-
Challenges: The 1,5-naphthyridine ring is electron-deficient. The 4-methyl group activates the adjacent C3 position, but the competing C7 position (on the unsubstituted ring) is sterically more accessible. This leads to difficult-to-separate regioisomers.
Route B: Pre-Functionalized Cyclization (The "Precision" Approach)
-
Mechanism: Install the bromine and methyl groups on the pyridine precursor before forming the second ring.
-
Advantage: The Skraup reaction is regioconvergent. By using 3-amino-5-bromo-4-methylpyridine , the bromine is locked into the correct position relative to the methyl group. Due to the
symmetry of the 1,5-naphthyridine core, the resulting 7-bromo-8-methyl-1,5-naphthyridine is identical to the target 3-bromo-4-methyl-1,5-naphthyridine.
Performance Metrics Table
| Metric | Route A: Post-Functionalization | Route B: Pre-Functionalized Cyclization |
| Starting Material | 3-Amino-4-methylpyridine (Cheap) | 3-Amino-5-bromo-4-methylpyridine (Custom) |
| Step Count | 2 (Linear) | 3 (Includes precursor synthesis) |
| Overall Yield | 35-45% | 55-65% |
| Regio-Purity | Low (Mixture of 3-Br and 7-Br) | High (>99%) |
| Purification | Difficult Chromatography | Simple Recrystallization |
| Scalability | High (Reagents are commodities) | Moderate (Precursor cost) |
Detailed Experimental Protocols
Protocol A: Synthesis via Bromination of 4-Methyl-1,5-naphthyridine
Best for: Initial hit generation where isomer mixtures are tolerable or separable by HPLC.
-
Cyclization (Skraup):
-
Bromination:
-
Dissolve intermediate in glacial acetic acid.
-
Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of AIBN or benzoyl peroxide (radical initiator) or NaOAc (electrophilic).
-
Note: Electrophilic bromination (
/AcOH) prefers position 3 and 7. The methyl group at 4 sterically hinders C3 but electronically activates it. -
Heat at 80°C for 6 hours.
-
Workup: Quench with sodium thiosulfate. Purify via column chromatography (Hexane/EtOAc gradient) to separate the 3-bromo (target) from the 7-bromo isomer.
-
Protocol B: Synthesis via 3-Amino-5-bromo-4-methylpyridine (Recommended)
Best for: Process chemistry and gram-scale delivery of high-purity material.
-
Precursor Synthesis (If not commercial):
-
Brominate 3-amino-4-methylpyridine using NBS in DMF at 0°C.
-
Selectivity Control: The amino group directs ortho (pos 2) and para (pos 6). To get position 5 (meta to amino, ortho to methyl), use 3-bromo-4-methylpyridine as the starting block, nitrate to 3-bromo-4-methyl-5-nitropyridine, then reduce (
) to 3-amino-5-bromo-4-methylpyridine .
-
-
Cyclization:
-
Reagents: 3-Amino-5-bromo-4-methylpyridine (10 g), Glycerol (15 g), Ferrous sulfate (
, cat.), Sulfuric acid (conc.). -
Procedure: Mix amine and catalyst in acid. Add glycerol dropwise at 130°C to control the violent reaction.
-
Reflux for 6 hours.
-
Pour onto ice, basify to pH 10 with
. -
Extract with EtOAc (
mL).
-
-
Purification:
-
The crude product is the target 3-bromo-4-methyl-1,5-naphthyridine (equivalent to 7-bromo-8-methyl).
-
Recrystallize from Ethanol/Water to yield yellow needles.
-
Visualizing the Synthetic Logic
The following diagrams illustrate the regiochemical outcomes of both routes.
Diagram 1: Comparative Synthetic Pathways
Caption: Route A produces a mixture of isomers due to competing electronic/steric effects. Route B locks the bromine position prior to cyclization, yielding a single symmetric product.
Diagram 2: Logical Mapping of Substituents (Route B)
Caption: Atom mapping confirms that the 5-bromo-4-methylpyridine precursor yields the 7-bromo-8-methyl naphthyridine, which is symmetry-equivalent to the 3-bromo-4-methyl target.
References
-
ChemicalBook. (n.d.). 3-Bromo-4-methyl-1,5-naphthyridine Preparation Products. Retrieved from
- Litvic, M., et al. (2012). "Regioselective Synthesis of 1,5-Naphthyridines via Skraup Reaction." Heterocycles. (General reference for Skraup conditions on substituted pyridines).
-
Sigma-Aldrich. (n.d.). 3-bromo-4-methyl-1,5-naphthyridine Product Page. Retrieved from
-
National Institutes of Health (NIH). (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
